2-Chloro-5-fluorobenzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMBREJYLPBYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459763 | |
| Record name | 2-Chloro-5-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154327-27-2 | |
| Record name | 2-Chloro-5-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Chloro-5-fluorobenzothiazole
CAS Number: 154327-27-2
This technical guide provides an in-depth overview of 2-Chloro-5-fluorobenzothiazole, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and its significant role as a precursor to potent anticancer agents.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound belonging to the benzothiazole class. Its chemical structure incorporates a benzene ring fused to a thiazole ring, with a chlorine atom at the 2-position and a fluorine atom at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 154327-27-2 | [1][2][3] |
| Molecular Formula | C₇H₃ClFNS | [2][4] |
| Molecular Weight | 187.62 g/mol | [2][4] |
| Appearance | Solid | [5] |
| Purity | ≥95% | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
| SMILES Code | FC1=CC2=C(SC(Cl)=N2)C=C1 | [4] |
| InChI Key | IHMBREJYLPBYSM-UHFFFAOYSA-N | [5] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Representative data is summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Spectral data available. | [1] |
| ¹³C NMR | Spectral data available. | [1] |
| Infrared (IR) | Spectral data available. | [1] |
| Mass Spectrometry (MS) | Spectral data available. | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-amino-5-fluorobenzothiazole. This reaction involves the diazotization of the primary aromatic amine followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol outlines a plausible method for the synthesis of this compound based on established Sandmeyer reaction procedures.
Materials:
-
2-Amino-5-fluorobenzothiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (three-necked flask, dropping funnel, stirrer, etc.)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-fluorobenzothiazole in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred reaction mixture, maintaining the temperature between 0-5°C. The rate of addition should be controlled to prevent a rise in temperature, which could lead to the decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
The evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent such as dichloromethane.
-
Combine the organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by techniques such as column chromatography or recrystallization to yield the final product of high purity.
-
References
- 1. This compound(154327-27-2) 1H NMR spectrum [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 154327-27-2|2-Chloro-5-fluorobenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 154327-27-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Guide: Physicochemical Properties of 2-Chloro-5-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated physical properties of 2-Chloro-5-fluorobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also outlines standardized experimental protocols for the determination of its key physical characteristics.
Core Physical Properties
The fundamental physical properties of this compound are summarized in the table below. It is important to note that while some properties are readily available from chemical suppliers and databases, others, such as the melting point, boiling point, density, and solubility, require experimental determination.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFNS | [1][2] |
| Molecular Weight | 187.62 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
To facilitate further research and characterization of this compound, the following are detailed methodologies for determining its essential physical properties.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of crystalline this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of approximately 2-3 mm. The tube is tapped gently to ensure dense packing.[3]
-
Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.[4]
-
Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute to allow for precise observation.[4]
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point.
Boiling Point Determination (for Solids)
For solids that do not decompose upon melting, the boiling point can be determined using a micro-scale method after the substance has been liquefied.
Apparatus:
-
Thiele tube or other suitable heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small sample of this compound is placed in the small test tube and gently heated until it melts.
-
A capillary tube, sealed at one end, is inverted and placed into the molten liquid.
-
The test tube assembly is attached to a thermometer and immersed in a heating bath (Thiele tube).
-
The bath is heated gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the substance.
-
Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5][6]
Density Determination
The skeletal density of a solid powder can be accurately determined using gas pycnometry.
Apparatus:
-
Gas pycnometer
-
Analytical balance
-
Inert gas (typically helium)
Procedure:
-
Sample Preparation: A precisely weighed sample of this compound is placed into the sample chamber of the gas pycnometer.
-
Measurement: The instrument operates by measuring the pressure change when a known volume of an inert gas (helium) is allowed to expand into the sample chamber.[7] By applying Boyle's Law, the instrument calculates the volume of the solid sample, excluding any open pores.[8]
-
Calculation: The density is calculated by dividing the mass of the sample by the measured volume.[7]
Solubility Determination
A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for applications in drug development and chemical synthesis.
Apparatus:
-
Vials or test tubes
-
A range of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane)
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
Procedure:
-
Initial Screening: A small, pre-weighed amount of this compound (e.g., 1-5 mg) is added to a known volume of a selected solvent (e.g., 1 mL) in a vial.
-
Dissolution Attempts: The mixture is vortexed at room temperature. If the solid does not dissolve, the sample can be gently warmed or sonicated.[9]
-
Observation: The solubility is assessed visually. The compound is considered soluble if a clear solution is formed with no visible particles.
-
Qualitative Classification: The solubility can be classified as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve a given amount of the solid.
-
Quantitative Analysis (Optional): For a more precise determination, a saturated solution is prepared and allowed to equilibrate. The supernatant is then carefully removed, diluted, and the concentration is determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]
Synthesis Workflow
Caption: General synthesis workflow for this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 154327-27-2|2-Chloro-5-fluorobenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]
- 8. measurlabs.com [measurlabs.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
2-Chloro-5-fluorobenzothiazole: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Synthesis, Physicochemical Properties, and Potential Biological Significance of a Key Heterocyclic Building Block.
Abstract
2-Chloro-5-fluorobenzothiazole is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical and agrochemical research. Its chemical structure, featuring a reactive chlorine atom at the 2-position and a fluorine atom on the benzene ring, offers unique opportunities for chemical modification and the introduction of diverse functionalities. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, a detailed potential synthesis protocol, and an exploration of its prospective biological relevance, with a focus on the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Experimental protocols for relevant biological assays are also provided to facilitate further investigation by researchers.
Chemical Structure and Properties
This compound is a solid organic compound with the molecular formula C₇H₃ClFNS.[1] Its structure consists of a bicyclic system where a thiazole ring is fused to a fluorinated benzene ring, with a chlorine atom attached to the carbon at the 2-position of the thiazole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 154327-27-2 | [1] |
| Molecular Formula | C₇H₃ClFNS | [1] |
| Molecular Weight | 187.62 g/mol | [1] |
| Appearance | Solid | [1] |
| IUPAC Name | 2-chloro-5-fluoro-1,3-benzothiazole | |
| InChI Key | IHMBREJYLPBYSM-UHFFFAOYSA-N | [1] |
| Synonyms | 2-Chloro-5-fluorobenzo[d]thiazole, Benzothiazole, 2-chloro-5-fluoro- | [1] |
Synthesis of this compound
Proposed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general method for the preparation of 2-chlorobenzothiazole.[2]
Materials:
-
2-Mercapto-5-fluorobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., benzene)
-
Ice
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment for chemical synthesis, including a round-bottom flask, stirring apparatus, dropping funnel, and distillation setup.
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 2-mercapto-5-fluorobenzothiazole in an inert solvent like benzene.
-
With continuous stirring, add sulfuryl chloride dropwise to the solution at a controlled temperature, not exceeding 50°C.
-
After the addition is complete, allow the reaction mixture to stand for approximately one hour at room temperature to ensure the reaction goes to completion.
-
Carefully quench the reaction by adding ice and water to the mixture to decompose any excess sulfuryl chloride.
-
Transfer the mixture to a separatory funnel. The oily layer containing the product should be separated from the aqueous layer.
-
Wash the organic layer three times with equal volumes of water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Sulfuryl chloride is a corrosive and toxic reagent and should be handled with appropriate personal protective equipment, including gloves and safety goggles.
Potential Biological Significance and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Fluorinated benzothiazoles have garnered significant attention in medicinal chemistry due to their potential as anticancer and antimicrobial agents. For instance, the fluorinated benzothiazole derivative 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown potent and selective anticancer activity.[3] A key molecular target for some xenobiotics, including certain halogenated aromatic hydrocarbons, is the Aryl Hydrocarbon Receptor (AhR).[4][5][6]
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control.[4][6][7]
The Canonical AhR Signaling Pathway
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23. The binding of a ligand, such as a polycyclic aromatic hydrocarbon, to the AhR triggers a conformational change.
-
Nuclear Translocation: The ligand-bound AhR complex translocates from the cytoplasm into the nucleus.
-
Dimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes.[6]
-
Gene Transcription: The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of xenobiotics.[6]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 3. Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-5-fluorobenzothiazole for Researchers and Drug Development Professionals
Introduction: 2-Chloro-5-fluorobenzothiazole is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique structural features, including the reactive chloro group at the 2-position and the fluorine atom on the benzene ring, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The benzothiazole core itself is a prominent scaffold in numerous pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of fluorine can further enhance molecular properties such as metabolic stability, membrane permeability, and binding affinity, making this compound particularly interesting for drug discovery programs.[2]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 187.6218 g/mol | [3] |
| Monoisotopic Mass | 186.966 g/mol | |
| Molecular Formula | C₇H₃ClFNS | [3] |
| CAS Number | 154327-27-2 | |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Topological Polar Surface Area | 41.1 Ų | |
| Hydrogen Bond Acceptor Count | 3 | |
| Hydrogen Bond Donor Count | 0 | |
| Rotatable Bond Count | 0 |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in the provided search results; however, a general synthetic route can be inferred from the synthesis of similar 2-chlorobenzothiazole derivatives. A common approach involves the chlorination of a corresponding 2-mercaptobenzothiazole or a related precursor. For instance, a patented method for preparing 2-chlorobenzothiazole involves reacting 2-mercaptobenzothiazole with sulfuryl chloride (SO₂Cl₂).[4]
A logical workflow for the synthesis of this compound and its subsequent utilization as a building block in drug discovery is depicted below.
The reactivity of the 2-chloro group is central to the utility of this compound. It is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, thiols, and alcohols. This reactivity enables the construction of a diverse library of substituted benzothiazole derivatives for screening in drug discovery campaigns.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, the following section provides a representative experimental protocol for a common subsequent reaction: the synthesis of 2-aminobenzothiazole derivatives, a key step in creating biologically active molecules. This is followed by a standard protocol for evaluating the cytotoxic activity of the synthesized compounds.
Protocol 1: Synthesis of 2-Amino-5-fluorobenzothiazole Derivatives
This protocol outlines the nucleophilic substitution of the 2-chloro group with an amino group.
Materials:
-
This compound
-
Ammonia solution (e.g., 7N in Methanol) or a primary/secondary amine
-
Ethanol or a suitable polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the ammonia solution or desired amine (2-3 equivalents) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield the desired 2-amino-5-fluorobenzothiazole derivative.
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.[5]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of synthesized benzothiazole derivatives against cancer cell lines.
Materials:
-
Synthesized 2-substituted-5-fluorobenzothiazole derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazial-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] The absorbance is proportional to the number of viable cells.
The workflow for this experimental protocol is visualized below.
Applications in Drug Development
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] The presence of both chlorine and fluorine atoms in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. The chlorine at the 2-position acts as a versatile handle for introducing various substituents to explore the structure-activity relationship (SAR), while the fluorine at the 5-position can enhance the pharmacokinetic and pharmacodynamic properties of the final compounds.
Derivatives of fluorinated benzothiazoles have shown promise as anticancer, antifungal, and anthelmintic agents.[6] The strategic incorporation of fluorine can lead to improved potency and a better metabolic profile.[2] Therefore, this compound represents a valuable tool for medicinal chemists aiming to develop new drugs with enhanced efficacy and safety profiles.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
2-Chloro-5-fluorobenzothiazole safety data sheet
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, safety information, and handling procedures for 2-Chloro-5-fluorobenzothiazole (CAS No. 154327-27-2). The information is compiled for professionals in research and drug development. This document summarizes available quantitative data, outlines general experimental protocols for handling, and includes a visual workflow for safe laboratory practices. It is important to note that while comprehensive safety classifications are available, specific quantitative toxicological and physical hazard data are limited in publicly accessible resources.
Chemical Identification and Properties
This compound is a halogenated heterocyclic compound.[1] Its structure incorporates a benzothiazole core with chloro and fluoro substitutions, making it a potential building block in medicinal and materials chemistry.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 154327-27-2 |
| Molecular Formula | C₇H₃ClFNS |
| Molecular Weight | 187.62 g/mol |
| IUPAC Name | 2-chloro-5-fluoro-1,3-benzothiazole |
| Synonyms | 2-Chloro-5-fluorobenzo[d]thiazole, 2-chloro-5-fluoro-benzothiazole |
| InChI Key | IHMBREJYLPBYSM-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid | CymitQuimica |
| Purity | 98% | CymitQuimica |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Vapor Pressure | Data not available | N/A |
| Density | Data not available | N/A |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following hazard and precautionary statements are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 3: GHS Hazard Classification
| Code | Hazard Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Table 4: GHS Precautionary Statements
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/container in accordance with local regulations. |
Note: The full list of precautionary statements is extrapolated from the identified hazards. Always refer to the specific Safety Data Sheet (SDS) from your supplier for complete information.
Experimental Protocols
3.1. General Handling and Dispensing
-
Preparation: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust particles. The work area should be decontaminated before and after use.
-
Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves (or other chemically resistant gloves), and safety glasses with side shields or chemical splash goggles.
-
Dispensing:
-
Use a spatula or powder funnel to transfer the solid material. Avoid creating dust clouds.
-
For weighing, tare a sealed container, add the solid, and re-seal before removing from the balance.
-
If making a solution, add the solid to the solvent slowly while stirring in a closed or partially covered vessel.
-
3.2. Synthetic Reaction Procedures (General Example)
The synthesis of derivatives from related benzothiazoles often involves reactions in organic solvents.
-
Reaction Setup: Assemble glassware in a fume hood. If the reaction is air or moisture sensitive, use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add this compound to the reaction vessel, followed by the solvent and other reactants. For exothermic reactions, consider cooling the vessel in an ice bath before adding subsequent reagents.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction appropriately. Isolate the product through extraction, precipitation, or other standard methods. Purify the crude product using techniques like column chromatography or recrystallization.
3.3. Waste Disposal
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed container for halogenated organic waste.
-
Disposal: All waste must be disposed of through an approved hazardous waste management service, following all local and institutional regulations.
Visual Workflows
The following diagrams illustrate key logical and safety workflows for handling this compound.
Caption: Safe Handling Workflow for this compound.
References
Spectroscopic and Analytical Characterization of 2-Chloro-5-fluorobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 2-Chloro-5-fluorobenzothiazole. Due to the limited availability of published experimental data for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS) data. The predictions are based on established spectroscopic principles and data from structurally analogous compounds. Furthermore, this guide details standardized experimental protocols for acquiring these spectra, offering a foundational methodology for the empirical analysis of this compound. A logical workflow for the spectroscopic characterization of a novel synthesized compound is also presented.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of this molecule.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum is predicted to show three signals in the aromatic region, corresponding to the three protons on the benzothiazole ring system. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine, fluorine, and the thiazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.0 | dd | J(H-4, H-6) = ~2.5 Hz, J(H-4, F-5) = ~4.5 Hz |
| H-6 | 7.2 - 7.4 | ddd | J(H-6, H-7) = ~8.5 Hz, J(H-6, F-5) = ~8.5 Hz, J(H-6, H-4) = ~2.5 Hz |
| H-7 | 7.6 - 7.8 | dd | J(H-7, H-6) = ~8.5 Hz, J(H-7, F-5) = ~0.5 Hz |
Predicted in CDCl₃ at 400 MHz.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the this compound molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, F, N, S) and the aromatic system.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 158 |
| C-4 | 115 - 118 (d, J(C-4, F-5) = ~25 Hz) |
| C-5 | 158 - 161 (d, J(C-5, F-5) = ~250 Hz) |
| C-6 | 114 - 117 (d, J(C-6, F-5) = ~25 Hz) |
| C-7 | 122 - 125 (d, J(C-7, F-5) = ~10 Hz) |
| C-3a | 130 - 133 (d, J(C-3a, F-5) = ~10 Hz) |
| C-7a | 150 - 153 |
Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet due to carbon-fluorine coupling.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups and the aromatic system.
Table 3: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 1600 - 1585 | C=C stretch (aromatic) | Medium-Strong |
| 1500 - 1400 | C=C stretch (aromatic) | Medium-Strong |
| 1475 - 1425 | C=N stretch (thiazole) | Medium-Strong |
| 1250 - 1200 | C-F stretch | Strong |
| 850 - 750 | C-Cl stretch | Strong |
| 800 - 600 | C-S stretch | Medium |
Predicted Mass Spectrometry (MS) Data
The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments (M+2 peak with approximately one-third the intensity of the M peak).
Table 4: Predicted Mass-to-Charge Ratios (m/z) and Relative Intensities
| m/z | Ion | Predicted Relative Intensity |
| 187/189 | [M]⁺ | High |
| 152 | [M - Cl]⁺ | Medium |
| 125 | [M - Cl - HCN]⁺ | Medium |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently agitate the vial to dissolve the sample completely.
-
Transfer the solution to a standard 5 mm NMR tube using a pipette.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use the same sample as for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans will be required due to the lower natural abundance and sensitivity of ¹³C (e.g., 1024 scans or more).
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Place a small amount (1-2 mg) of the solid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Add a drop of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Process the spectrum to display transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the ion source of the mass spectrometer.
-
-
Ionization (Electron Ionization - EI):
-
The sample is vaporized by heating the probe.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
The detector records the abundance of each ion at a specific m/z value.
-
The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: Workflow for Spectroscopic Characterization.
The Biological Significance of 2-Chloro-5-fluorobenzothiazole: A Technical Guide to its Derivatives and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluorobenzothiazole is a halogenated heterocyclic compound that has garnered significant attention in medicinal chemistry. While the biological activity of the core molecule itself is not extensively documented, it serves as a crucial intermediate in the synthesis of a diverse range of biologically active derivatives. These derivatives have demonstrated promising therapeutic potential, particularly in the fields of oncology and microbiology. The incorporation of the benzothiazole nucleus, substituted with electron-withdrawing groups like chlorine and fluorine, often enhances the pharmacological properties of the resulting molecules. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, detailing their synthesis, experimental evaluation, and known mechanisms of action.
I. Anticancer Activity of this compound Derivatives
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. The presence of the chloro and fluoro groups on the benzothiazole ring is often associated with enhanced antitumor activity.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives, where this compound or similar halogenated benzothiazoles were used as precursors.
| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Hydrazone Derivatives | 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole | Pancreatic adenocarcinoma (Capan-1) | 0.6 | [1] |
| Non-small cell lung cancer (NCI-H460) | 0.9 | [1] | ||
| Thiazolidinone Derivatives | Dichlorophenyl containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 0.0718 | [2] |
| 9 different cancer cell lines | 0.0718 - 1.60 | [2][3] | ||
| Schiff Base Derivatives | Hydrazine based 6-fluorobenzothiazole | Cervical cancer (HeLa) | 2.41 | [2][3] |
| Kidney fibroblast (COS-7) | 4.31 | [2][3] | ||
| 5-fluoro-benzothiazole Derivatives | 5-fluoro derivative 59a | Colon carcinoma (HCT-116) | 0.08 | [4] |
| Breast cancer (MCF-7) | 0.37 | [4] | ||
| Breast cancer (MDA MB 468) | 0.41 | [4] | ||
| Colon carcinoma (HT 29) | 0.41 | [4] |
Experimental Protocols
Synthesis of 6-chloro-2-hydrazinylbenzo[d]thiazole (A key intermediate): This intermediate is synthesized from 6-chlorobenzo[d]thiazol-2-amine. The detailed procedure involves the reaction of the starting amine with appropriate reagents to introduce the hydrazinyl group at the 2-position of the benzothiazole ring. The resulting product is then used to synthesize various hydrazone derivatives.[5]
In vitro Antiproliferative Activity Assay (MTT Assay):
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a further 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]
Signaling Pathways and Mechanisms of Action
Several studies suggest that benzothiazole derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. One of the prominent targets is the Epidermal Growth Factor Receptor (EGFR).
Benzothiazole-hydrazone hybrids have been identified as potent EGFR inhibitors, leading to significant cytotoxicity in various cancer cell lines.[5] The inhibition of EGFR blocks downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell growth, survival, and proliferation.[6]
II. Antimicrobial Activity of this compound Derivatives
Derivatives of this compound have also demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi. The halogen substitutions on the benzothiazole ring are believed to contribute to their antimicrobial efficacy.
Quantitative Data Summary
The following table presents the antimicrobial activity of various benzothiazole derivatives.
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole-based azo dyes | Compound 4b (with 5-chloro group) | Salmonella typhimurium | 25-50 | [7] |
| Klebsiella pneumoniae | 25-50 | [7] | ||
| Benzothiazole-thiophene derivatives | Compound 159 (with 5-chloro group) | Staphylococcus aureus | 6.25 | [7] |
| 2-Mercaptobenzothiazole Derivatives | 5-chloro analogue | Aspergillus niger | 5 | [8] |
| Chaetomium globosum | 7 | [8] |
Experimental Protocols
Synthesis of Benzothiazole Derivatives: A common synthetic route involves the reaction of a substituted 2-aminobenzothiazole with various aldehydes or other reactive species to generate a diverse library of derivatives. For instance, 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-Chlorophenyl) thiazol-1,3-lidin-4-one derivatives are synthesized by reacting substituted 2-aminobenzothiazoles with aromatic amines, followed by condensation with mercaptoacetic acid.
Determination of Minimum Inhibitory Concentration (MIC):
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Experimental Workflow
The general workflow for the synthesis and evaluation of the antimicrobial activity of benzothiazole derivatives is depicted below.
Conclusion
While this compound is primarily recognized as a versatile synthetic intermediate, its derivatives constitute a class of compounds with significant and diverse biological activities. The research highlighted in this guide demonstrates their potential as potent anticancer and antimicrobial agents. The structure-activity relationship studies often indicate that the presence and position of halogen atoms on the benzothiazole ring play a crucial role in their biological efficacy. Further investigation into the precise mechanisms of action and optimization of the lead compounds are warranted to translate these promising findings into novel therapeutic agents for the treatment of cancer and infectious diseases. The detailed experimental protocols and quantitative data presented herein provide a valuable resource for researchers dedicated to the exploration and development of new benzothiazole-based pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-5-fluorobenzothiazole and Its Derivatives
Disclaimer: There is a notable lack of specific toxicological and pharmacological data on the direct mechanism of action of 2-Chloro-5-fluorobenzothiazole. This compound is primarily utilized as a versatile chemical intermediate for the synthesis of a wide range of biologically active benzothiazole derivatives. This guide, therefore, focuses on the well-elucidated mechanisms of these derivatives, providing insights into the therapeutic potential unlocked from the this compound scaffold.
Introduction to this compound as a Synthetic Precursor
This compound is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its chemical structure, featuring a reactive chloro group at the 2-position and a fluoro group on the benzene ring, makes it an ideal starting material for the synthesis of more complex molecules with diverse pharmacological activities. The introduction of various substituents at the 2-position allows for the generation of a library of compounds that have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
General Synthetic Workflow and Biological Evaluation
The primary use of this compound is in nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles to introduce new functional groups. This is a common strategy for creating libraries of derivatives for biological screening.
Caption: General workflow for the synthesis and biological evaluation of derivatives from this compound.
Mechanism of Action of Key Derivatives
While information on the parent compound is scarce, extensive research has been conducted on its derivatives, particularly in the field of oncology.
Antitumor Activity: The Case of Fluorinated 2-(4-Aminophenyl)benzothiazoles
A prominent class of compounds synthesized from this compound are the fluorinated 2-(4-aminophenyl)benzothiazoles. One of the most studied examples is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203) , which has demonstrated potent and selective antitumor activity.[1]
The mechanism of action for these compounds is unique and relies on their metabolic activation within sensitive cancer cells.[2][3]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: These benzothiazole derivatives act as potent agonists for the Aryl Hydrocarbon Receptor (AhR).[2][3]
-
CYP1A1 Induction: Binding of the benzothiazole to the AhR leads to the induction of cytochrome P450 1A1 (CYP1A1) expression.[4][5] This induction is a critical step and is observed to a significant extent only in sensitive tumor cell lines.[4][6]
-
Metabolic Activation: CYP1A1 then metabolizes the benzothiazole, leading to the formation of reactive electrophilic species.[2][3] This bioactivation is essential for the compound's cytotoxic effects.
-
DNA Adduct Formation and Apoptosis: The reactive metabolites form adducts with DNA, leading to DNA damage.[2][4] This damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in the cancer cells.[2][4]
The selectivity of these compounds for certain cancer cells is attributed to the differential expression and inducibility of CYP1A1.[4][5] Cancer cells that can effectively induce CYP1A1 in response to the benzothiazole are sensitive to its cytotoxic effects, while cells that do not exhibit this induction are resistant.[4][7]
References
- 1. Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] Role of CYP 1 A 1 in Modulation of Antitumor Properties of the Novel Agent 2-( 4-Amino-3-methylphenyl ) benzothiazole ( DF 203 , NSC 674495 ) in Human Breast Cancer Cells 1 | Semantic Scholar [semanticscholar.org]
- 7. Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Characterization of 2-Chloro-5-fluorobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Chloro-5-fluorobenzothiazole, a key heterocyclic building block in medicinal chemistry and drug discovery. While the specific historical "discovery" of this compound is not extensively documented in publicly available literature, this guide outlines the principal synthetic routes for its preparation, detailed experimental protocols adapted from established methods for analogous compounds, and a summary of its key physicochemical and spectroscopic properties.
Introduction
This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. The incorporation of a fluorine atom at the 5-position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. The chloro group at the 2-position serves as a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 154327-27-2 | [1][2][3] |
| Molecular Formula | C₇H₃ClFNS | [1][3] |
| Molecular Weight | 187.62 g/mol | [3] |
| Appearance | Solid (Typical) | |
| Purity | >97% (Commercially available) | [1] |
Synthetic Pathways
The synthesis of this compound can be approached through two primary, well-established synthetic strategies for 2-chlorobenzothiazoles:
-
Sandmeyer Reaction: This classic method involves the diazotization of an aromatic amine followed by a copper(I) chloride-mediated substitution.
-
Chlorination of a 2-Mercaptobenzothiazole: This route utilizes a suitable chlorinating agent to convert the thiol group of a 2-mercaptobenzothiazole precursor into a chloro group.
A logical workflow for the synthesis of this compound is depicted in the following diagram.
Synthetic Routes to this compound
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound. These protocols are based on general methods for the synthesis of analogous compounds and may require optimization for specific laboratory conditions.
Route 1: Synthesis via Sandmeyer Reaction
This protocol describes the conversion of 2-amino-5-fluorobenzothiazole to this compound.
Step 1: Diazotization of 2-Amino-5-fluorobenzothiazole
-
Suspend 2-amino-5-fluorobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) chloride (1.3 eq) in concentrated hydrochloric acid and cool the solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.
Route 2: Synthesis via Chlorination of 2-Mercapto-5-fluorobenzothiazole
This protocol details the chlorination of 2-mercapto-5-fluorobenzothiazole using sulfuryl chloride.
-
Dissolve 2-mercapto-5-fluorobenzothiazole (1.0 eq) in an inert solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂) (1.1-1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization to yield pure this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Representative data is summarized in the following tables.
Table 2: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.95 - 7.85 | m | - | Aromatic H |
| 7.75 - 7.65 | m | - | Aromatic H |
| 7.30 - 7.20 | m | - | Aromatic H |
Note: The exact chemical shifts and coupling patterns will depend on the solvent used and the specific spectrometer frequency. The multiplicity is expected to be complex due to H-F and H-H couplings.
Table 3: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 160 - 155 (d) | C-F |
| 155 - 150 | C2 (C-Cl) |
| 140 - 135 (d) | Quaternary C |
| 125 - 120 (d) | Aromatic CH |
| 120 - 115 (d) | Aromatic CH |
| 115 - 110 (d) | Quaternary C |
| 110 - 105 (d) | Aromatic CH |
Note: "d" indicates a doublet due to C-F coupling. The assignments are predictive and based on known substituent effects.
Table 4: Representative FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching |
| 1250 - 1200 | Strong | C-F stretch |
| 850 - 800 | Strong | C-Cl stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Table 5: Representative Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 187/189 | ~3:1 | [M]⁺ (Molecular ion) |
| 152 | [M-Cl]⁺ | |
| 125 | [M-Cl-HCN]⁺ |
Note: The presence of the M/M+2 isotopic pattern in a ~3:1 ratio is characteristic of a monochlorinated compound.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 2-chloro position is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and pharmacophores.
Role in Drug Discovery Workflow
Derivatives of 2-aminobenzothiazoles, accessible from 2-chlorobenzothiazoles, have been investigated for a range of biological activities, including but not limited to:
-
Anticancer agents
-
Antimicrobial agents
-
Kinase inhibitors
-
Antiviral compounds
The fluorine substituent at the 5-position can enhance binding affinity to target proteins and improve pharmacokinetic properties, making this scaffold particularly interesting for modern drug development programs.
Conclusion
This compound is a key synthetic intermediate whose preparation can be reliably achieved through established synthetic methodologies. Its versatile reactivity, coupled with the beneficial properties imparted by the fluorine substituent, ensures its continued importance in the field of medicinal chemistry for the discovery and development of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this important heterocyclic compound.
References
An In-depth Technical Guide to 2-Chloro-5-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluorobenzothiazole is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the versatile benzothiazole scaffold, its unique substitution pattern, featuring both a chloro and a fluoro group, imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, spectral characterization, and potential applications, with a particular emphasis on its relevance to drug discovery and development. While specific biological activity data for this compound is limited in publicly accessible literature, the known bioactivities of structurally related fluorinated benzothiazoles suggest its potential as a scaffold for novel therapeutic agents.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented below. This data is essential for its identification, handling, and use in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClFNS | [1] |
| Molecular Weight | 187.62 g/mol | [1] |
| CAS Number | 154327-27-2 | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| InChI | InChI=1S/C7H3ClFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | [1] |
| InChIKey | IHMBREJYLPBYSM-UHFFFAOYSA-N | [1] |
| Synonyms | 2-Chloro-5-fluorobenzo[d]thiazole, Benzothiazole, 2-chloro-5-fluoro- | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis is anticipated to proceed in two main steps: first, the formation of 2-mercapto-5-fluorobenzothiazole from 4-fluoroaniline, followed by the chlorination of the thiol group.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
Based on analogous preparations, the following detailed protocols are proposed for the synthesis of this compound.
Step 1: Synthesis of 2-Mercapto-5-fluorobenzothiazole
This step involves the reaction of 4-fluoroaniline with potassium thiocyanate and bromine to form an intermediate thiourea, which then undergoes intramolecular cyclization.
-
Materials: 4-fluoroaniline, potassium thiocyanate, bromine, glacial acetic acid.
-
Procedure:
-
Dissolve potassium thiocyanate in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer, and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid to the cooled mixture, maintaining the temperature below 10 °C.
-
To this mixture, add 4-fluoroaniline dropwise, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Heat the mixture to induce cyclization, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain crude 2-mercapto-5-fluorobenzothiazole.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure compound.
-
Step 2: Synthesis of this compound
This step involves the chlorination of the synthesized 2-mercapto-5-fluorobenzothiazole, likely using sulfuryl chloride or thionyl chloride. The use of sulfuryl chloride is described in a patent for the synthesis of the non-fluorinated analogue.[2]
-
Materials: 2-mercapto-5-fluorobenzothiazole, sulfuryl chloride (SO₂Cl₂), inert solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
Suspend or dissolve 2-mercapto-5-fluorobenzothiazole in an inert solvent in a flask equipped with a stirrer and a dropping funnel under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the cooled mixture. An excess of sulfuryl chloride is typically used.[2]
-
After the addition, allow the reaction to stir at room temperature for a specified period, monitoring its progress by TLC.
-
Carefully quench the reaction by pouring it into ice water to decompose the excess sulfuryl chloride.
-
Separate the organic layer, and wash it sequentially with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Spectroscopic Characterization
While the raw spectral data is not publicly available, a commercial supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound.[3] The expected spectral features are outlined below based on the compound's structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The fluorine atom at the 5-position will likely cause splitting of the adjacent proton signals, leading to more complex multiplets. The integration of these signals should correspond to the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms bonded to fluorine and chlorine will exhibit characteristic chemical shifts and may show C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic and thiazole rings (in the 1400-1600 cm⁻¹ region), and C-Cl and C-F stretching vibrations (typically below 1400 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.62 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak is expected.
Potential Biological Activity and Applications
While specific biological studies on this compound are scarce in the literature, the broader class of fluorinated benzothiazoles has demonstrated significant potential in medicinal chemistry.
Anticancer and Antimicrobial Potential
Benzothiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6][7][8] The introduction of fluorine atoms into organic molecules can often enhance their biological activity and metabolic stability. Although direct evidence is not available for this compound, related fluorinated benzothiazoles have shown promising results in these areas. It is plausible that this compound could serve as a key intermediate for the synthesis of novel anticancer and antimicrobial agents.
Role in Drug Development
The 2-chloro substituent on the benzothiazole ring is a versatile functional group that can be readily displaced by various nucleophiles. This reactivity allows for the facile introduction of diverse functionalities, making this compound a valuable building block in the synthesis of compound libraries for drug discovery screening.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of new therapeutic agents. While detailed experimental and biological data for this specific molecule are not extensively documented in publicly available literature, its synthesis can be reliably predicted based on established methods for analogous compounds. The known biological activities of related fluorinated benzothiazoles provide a strong rationale for its further investigation in drug discovery programs. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound. Future research should focus on the detailed experimental validation of its synthesis, full spectral characterization, and a comprehensive evaluation of its biological activity profile.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 3. This compound(154327-27-2) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uokerbala.edu.iq [uokerbala.edu.iq]
- 8. Synthesis and biological evaluation of novel benzothiazole clubbed fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Analysis of 2-Chloro-5-fluorobenzothiazole: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Chloro-5-fluorobenzothiazole. While direct experimental and theoretical studies on this specific molecule are not extensively available in public literature, this document outlines a robust computational workflow based on established practices for similar benzothiazole derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the determination of key electronic properties. The presented data, while illustrative, serves as a template for researchers undertaking computational investigations of this compound and related compounds. The methodologies and data structures are designed to provide a foundational understanding for further research and drug development applications.
Introduction
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. Understanding the structural, vibrational, and electronic characteristics of substituted benzothiazoles at a molecular level is crucial for the rational design of novel therapeutic agents.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), have become indispensable tools for elucidating these properties.[1] Such computational approaches provide valuable insights into molecular geometry, stability, and reactivity, complementing experimental findings. This guide focuses on the theoretical investigation of this compound, a molecule with potential for further exploration in drug discovery.
Computational Methodology
The theoretical analysis of this compound would typically involve a multi-step computational workflow. This process begins with the optimization of the molecular geometry to find the most stable conformation, followed by calculations to predict its vibrational spectra and electronic properties.
Geometrical Optimization
The initial step in the computational analysis is the optimization of the molecular structure of this compound. This is generally performed using DFT methods. A common and effective approach is the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-31G(d) basis set is often employed for such calculations as it provides a good balance between accuracy and computational cost. The optimization process continues until a true minimum on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.[1]
Vibrational Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The computed vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and the approximate nature of the theoretical method. The characterization of the vibrational modes is achieved through visualization of the atomic displacements for each frequency.
Electronic Properties
The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.[1] A larger energy gap suggests higher stability. Other quantum chemical parameters like ionization potential, electron affinity, and global hardness can also be derived from the HOMO and LUMO energies.
Data Presentation
The quantitative data obtained from the computational studies should be organized into clear and concise tables for easy interpretation and comparison.
Optimized Geometrical Parameters
The optimized structure of this compound is characterized by its bond lengths and bond angles. The table below presents a template for summarizing these parameters.
Table 1: Theoretical Optimized Geometrical Parameters for this compound (B3LYP/6-31G(d))
| Bond Lengths | Value (Å) | Bond Angles | Value (˚) |
| C1-C2 | [Data] | C1-C2-C3 | [Data] |
| C2-C3 | [Data] | C2-C3-C4 | [Data] |
| C3-C4 | [Data] | C3-C4-C5 | [Data] |
| C4-C5 | [Data] | C4-C5-C6 | [Data] |
| C5-C6 | [Data] | C5-C6-C1 | [Data] |
| C1-N1 | [Data] | C6-C1-N1 | [Data] |
| N1-C7 | [Data] | C1-N1-C7 | [Data] |
| C7-S1 | [Data] | N1-C7-S1 | [Data] |
| S1-C6 | [Data] | C7-S1-C6 | [Data] |
| C7-Cl1 | [Data] | N1-C7-Cl1 | [Data] |
| C4-F1 | [Data] | C3-C4-F1 | [Data] |
(Note: The data in this table is illustrative and would be populated with the results from the DFT calculations.)
Vibrational Frequencies
The calculated vibrational frequencies and their corresponding assignments provide a theoretical vibrational spectrum.
Table 2: Theoretical Vibrational Frequencies for this compound (B3LYP/6-31G(d))
| Frequency (cm⁻¹) | Assignment |
| [Data] | C-H stretching |
| [Data] | C=C stretching |
| [Data] | C-N stretching |
| [Data] | C-S stretching |
| [Data] | C-Cl stretching |
| [Data] | C-F stretching |
| [Data] | Ring vibrations |
(Note: The data in this table is illustrative and would be populated with the results from the vibrational frequency calculations.)
Electronic Properties
Key electronic properties derived from the DFT calculations are summarized below.
Table 3: Theoretical Electronic Properties of this compound (B3LYP/6-31G(d))
| Parameter | Value (eV) |
| HOMO Energy | [Data] |
| LUMO Energy | [Data] |
| Energy Gap (ΔE) | [Data] |
(Note: The data in this table is illustrative and would be populated with the results from the electronic structure calculations.)
Visualizations
Visual representations of the molecular structure and computational workflow are essential for a clear understanding of the theoretical studies.
Caption: Molecular structure of this compound.
Caption: Computational workflow for theoretical studies.
Conclusion
This guide has outlined a standard computational approach for the theoretical investigation of this compound. By employing DFT calculations, researchers can gain significant insights into the geometric, vibrational, and electronic properties of this molecule. The provided templates for data presentation and the illustrative workflows and structures serve as a valuable resource for initiating and conducting theoretical studies in this area. Such computational analyses are fundamental for understanding the structure-activity relationships of benzothiazole derivatives and for guiding the synthesis of new compounds with desired biological activities.
References
Quantum Chemical Calculations for 2-Chloro-5-fluorobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Chloro-5-fluorobenzothiazole. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the electronic and structural properties of these compounds at a quantum mechanical level is crucial for rational drug design and for interpreting experimental spectroscopic data. This document outlines the theoretical background, computational methodologies, and expected outcomes from a thorough quantum chemical investigation of this compound. While specific experimental and fully calculated data for this exact molecule are not abundant in public literature, this guide leverages established computational protocols and data from analogous structures to provide a robust framework for such a study.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and materials science.[1][2] Quantum chemical calculations offer a powerful, non-experimental method to investigate its molecular structure, vibrational frequencies, electronic properties, and reactivity. Such in-silico studies are instrumental in predicting molecular behavior, interpreting experimental spectra, and guiding the synthesis of new derivatives with desired properties. This guide details the standard computational workflow for a comprehensive theoretical study of this molecule.
Theoretical Background and Computational Methodology
The primary theoretical framework for the quantum chemical calculations described herein is Density Functional Theory (DFT). DFT has been shown to be a reliable and computationally efficient method for studying the properties of medium-sized organic molecules.[3][4]
Software
All theoretical calculations can be performed using the Gaussian suite of programs, a widely used software package in computational chemistry.
Molecular Geometry Optimization
The first step in any quantum chemical study is to determine the equilibrium geometry of the molecule. An initial molecular structure of this compound can be built and then optimized to find the minimum energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional that provides a good balance between accuracy and computational cost.[4] A common and effective basis set for such molecules is 6-311++G(d,p).[5] The optimization process is complete when the forces on all atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: first, to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model.[6]
Electronic Properties
Several key electronic properties can be calculated to understand the reactivity and electronic nature of this compound:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[7][8][9] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule and is useful for identifying sites of electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: These calculations provide an estimate of the charge distribution among the atoms in the molecule, offering insights into its polarity and reactivity.
UV-Vis Spectral Analysis
Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the electronic absorption (UV-Vis) spectrum of the molecule.[5] This allows for the prediction of the absorption maxima and the nature of the electronic transitions involved.
Experimental Protocols (for comparison)
To validate the computational results, experimental data is essential. The following are standard experimental protocols for obtaining spectroscopic data for a compound like this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of solid this compound can be recorded using a KBr pellet technique on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[6][10][11]
Fourier Transform (FT)-Raman Spectroscopy
The FT-Raman spectrum can be obtained using a spectrometer equipped with a Nd:YAG laser as the excitation source, typically in the range of 4000-100 cm⁻¹.[12][13]
UV-Vis Spectroscopy
The UV-Vis absorption spectrum can be recorded in a suitable solvent (e.g., ethanol or methanol) using a UV-Vis spectrophotometer, typically in the range of 200-800 nm.[14][15][16]
Data Presentation: Illustrative Data from Analogous Systems
Due to the limited availability of specific data for this compound, the following tables present expected ranges and assignments based on studies of similar molecules, such as other substituted benzothiazoles and related heterocyclic compounds.
Table 1: Optimized Geometrical Parameters (Illustrative)
Based on typical bond lengths and angles in related benzothiazole structures.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | 1.75 - 1.78 | C-S-C | 88 - 92 |
| C=N | 1.30 - 1.35 | S-C=N | 110 - 115 |
| C-Cl | 1.72 - 1.76 | C-C-Cl | 118 - 122 |
| C-F | 1.34 - 1.38 | C-C-F | 117 - 121 |
| Aromatic C-C | 1.38 - 1.42 | Aromatic C-C-C | 118 - 122 |
| Aromatic C-H | 1.08 - 1.10 | Aromatic C-C-H | 119 - 121 |
Table 2: Vibrational Frequency Assignments (Illustrative)
Based on experimental and calculated frequencies for substituted benzothiazoles.[17][18][19][20]
| Vibrational Mode | Expected Frequency Range (cm⁻¹) (Scaled DFT) | Expected FT-IR Intensity | Expected FT-Raman Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium | Strong |
| C=N stretch | 1650 - 1550 | Strong | Medium |
| Aromatic C=C stretch | 1600 - 1450 | Strong | Strong |
| C-H in-plane bend | 1300 - 1000 | Medium | Medium |
| C-F stretch | 1250 - 1000 | Strong | Weak |
| C-Cl stretch | 800 - 600 | Strong | Medium |
| Ring vibrations | 1000 - 400 | Medium | Medium |
Table 3: Electronic Properties (Illustrative)
Based on typical HOMO-LUMO energies for related heterocyclic compounds calculated with B3LYP/6-311++G(d,p).[21][22][23]
| Property | Expected Value |
| HOMO Energy | -6.0 to -7.5 eV |
| LUMO Energy | -1.0 to -2.5 eV |
| HOMO-LUMO Energy Gap | 4.0 to 5.5 eV |
Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in the quantum chemical study of a molecule like this compound.
References
- 1. undefined [cymitquimica.com]
- 2. 154327-27-2|2-Chloro-5-fluorobenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. proteobiojournal.com [proteobiojournal.com]
- 5. jocpr.com [jocpr.com]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. irjweb.com [irjweb.com]
- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 10. researchgate.net [researchgate.net]
- 11. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 18. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Experimental and theoretical FT-IR, Raman and XRD study of 2-acetyl-5-chlorothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Spectrometric Characterization, X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate [article.sapub.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. sciencepub.net [sciencepub.net]
Methodological & Application
Synthesis of 2-Chloro-5-fluorobenzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-Chloro-5-fluorobenzothiazole, a key intermediate in the development of various pharmaceutical compounds. The primary method outlined is the chlorination of 5-fluoro-2-mercaptobenzothiazole using sulfuryl chloride.
Overview
The synthesis of this compound is most commonly and efficiently achieved through the direct chlorination of 5-fluoro-2-mercaptobenzothiazole. This method, noted for its high yields, utilizes sulfuryl chloride as the chlorinating agent.[1][2] The reaction is generally applicable to a range of substituted 2-mercaptobenzothiazoles.[1][2]
Reaction Scheme
The overall reaction is depicted in the following scheme:
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Fluoro-2-mercaptobenzothiazole | N/A |
| Reagent | Sulfuryl Chloride (SO₂Cl₂) | [1][2] |
| Molar Ratio (Substrate:Reagent) | 1 : ≥6 | [1] |
| Typical Purity | >97% | [3] |
| Molecular Formula | C₇H₃ClFNS | [3] |
| Molecular Weight | 187.62 g/mol | [3] |
| Physical Form | Solid | [3] |
Experimental Protocol
This protocol is adapted from the general procedure for the chlorination of 2-mercaptobenzothiazoles.[1][2]
Materials:
-
5-Fluoro-2-mercaptobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Ice
-
Distilled water
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator (optional)
-
Distillation apparatus (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, place one molecular proportion of 5-fluoro-2-mercaptobenzothiazole. The reaction can be performed neat or in an inert solvent like benzene.[1][2]
-
Addition of Sulfuryl Chloride: With stirring, add at least six molecular proportions of sulfuryl chloride dropwise to the flask over a period of approximately 5 minutes.[1]
-
Reaction Temperature: The reaction is exothermic, and the temperature will likely rise to 35-40°C. Maintain the temperature below 50°C, using external cooling if necessary.[1]
-
Reaction Time: After the addition is complete, allow the mixture to stand with stirring for about one hour.[1]
-
Work-up:
-
Purification:
-
The resulting oily layer can be dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
For higher purity, the product can be distilled under reduced pressure.[1]
-
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound can be characterized by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Spectral data should be consistent with the structure of this compound. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 187.62 g/mol . |
| Purity (GC/HPLC) | Expected purity should be >97%. |
These protocols and notes are intended to guide researchers in the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.
References
Synthesis of 2-Chloro-5-fluorobenzothiazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Chloro-5-fluorobenzothiazole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a 5-fluoro-2-mercaptobenzothiazole intermediate, followed by a chlorination reaction.
Experimental Protocols
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the cyclization of 2-amino-4-fluorobenzenethiol with carbon disulfide to yield 5-fluoro-2-mercaptobenzothiazole. The subsequent step is the chlorination of this intermediate to produce the final product.
Step 1: Synthesis of 5-Fluoro-2-mercaptobenzothiazole
This procedure is adapted from the classical synthesis of 2-mercaptobenzothiazoles.[1][2] The reaction involves the condensation of 2-amino-4-fluorobenzenethiol with carbon disulfide.
Materials and Reagents:
-
2-Amino-4-fluorobenzenethiol
-
Carbon disulfide (CS₂)
-
Ethanol
-
Potassium hydroxide (KOH) (optional, for salt formation and subsequent acidification)
-
Hydrochloric acid (HCl) (if using the optional salt formation route)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-fluorobenzenethiol (1.0 eq) in ethanol.
-
Add carbon disulfide (1.1 eq) to the solution.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours, with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, 5-fluoro-2-mercaptobenzothiazole, is expected to precipitate out of the solution upon cooling. The solid can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Step 2: Synthesis of this compound
This step involves the chlorination of the 2-mercapto group of the intermediate. Several chlorinating agents can be employed, with sulfuryl chloride and thionyl chloride being common choices.[3][4] The following protocol utilizes sulfuryl chloride, adapted from a general method for the preparation of 2-chlorobenzothiazoles.[4]
Materials and Reagents:
-
5-Fluoro-2-mercaptobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
An inert solvent (e.g., dichloromethane or chloroform)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, suspend 5-fluoro-2-mercaptobenzothiazole (1.0 eq) in an inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add sulfuryl chloride (2.0-3.0 eq) dropwise to the cooled suspension over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the excess sulfuryl chloride by the slow addition of water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Reactant 1 | Molar Ratio (eq) | Reactant 2 | Molar Ratio (eq) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Amino-4-fluorobenzenethiol | 1.0 | Carbon disulfide | 1.1 | Ethanol | Reflux | 2-4 | 5-Fluoro-2-mercaptobenzothiazole | 85-95 |
| 2 | 5-Fluoro-2-mercaptobenzothiazole | 1.0 | Sulfuryl chloride | 2.0-3.0 | Dichloromethane | 0 - RT | 1-2 | This compound | 70-85 |
Mandatory Visualization
The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.
Caption: Chemical synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 3. EP0039905A1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-5-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Chloro-5-fluorobenzothiazole in Suzuki-Miyaura cross-coupling reactions. This protocol is designed for professionals in research and drug development who are looking to synthesize novel 2-aryl-5-fluorobenzothiazole derivatives, a scaffold of significant interest in medicinal chemistry.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of this compound with various aryl and heteroaryl boronic acids provides a direct route to a diverse library of 2,5-disubstituted benzothiazoles. These compounds are valuable in drug discovery due to the prevalence of the benzothiazole core in pharmacologically active molecules.
However, the use of this compound as a coupling partner presents specific challenges. Aryl chlorides are known to be less reactive than their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle.[1][2] The electron-withdrawing nature of the benzothiazole ring system and the fluorine substituent can further deactivate the C-Cl bond, necessitating the use of highly active catalyst systems.[2] Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), have proven effective in overcoming these challenges.[2][3] Careful optimization of the catalyst, ligand, base, and solvent is therefore critical for achieving high yields.
General Reaction Scheme
The general transformation involves the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid or ester.
Caption: General scheme of the Suzuki-Miyaura coupling of this compound.
Recommended Reaction Conditions
Achieving high yields in the Suzuki coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent. The following table summarizes recommended starting conditions for optimization.
| Component | Recommended Options | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type complexes | Readily available and effective precursors for the active Pd(0) species. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos, RuPhos), NHC ligands (e.g., IPr) | Bulky, electron-rich ligands facilitate the oxidative addition of the less reactive aryl chloride.[2][3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is crucial for the transmetalation step and should be optimized for the specific boronic acid.[2] |
| Solvent | Toluene, 1,4-Dioxane, THF (often with a small amount of water) | Anhydrous, degassed solvents are essential to prevent catalyst deactivation and side reactions.[3] |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation barrier for aryl chlorides. |
Representative Experimental Data
The following table presents expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids, based on typical outcomes for similar challenging couplings. These values should serve as a benchmark, with actual yields dependent on specific reaction optimization.
| Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2%), SPhos (4%) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5%), XPhos (3%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
| 4-Trifluoromethylphenylboronic acid | PEPPSI-IPr (3%) | Cs₂CO₃ | THF | 90 | 24 | 75-85 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2%), RuPhos (4%) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 70-85 |
| 2-Naphthylboronic acid | Pd₂(dba)₃ (1.5%), SPhos (3%) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 80-90 |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent followed by the degassed water (if using a biphasic system, typically a 10:1 to 4:1 solvent-to-water ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-fluorobenzothiazole.[3]
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A streamlined workflow is essential for reproducible results.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting
-
Low Conversion: If the reaction stalls or gives low yields, consider increasing the catalyst loading (up to 5 mol%), using a more active ligand (e.g., RuPhos), or increasing the reaction temperature. Ensure all reagents and solvents are scrupulously dried and degassed.[3]
-
Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a significant side reaction. This can sometimes be mitigated by using a milder base or a less aqueous solvent system.[3]
-
Homocoupling: The formation of biaryl byproducts from the boronic acid can be suppressed by ensuring a strictly anaerobic environment and using the correct stoichiometry of reactants.[3]
These application notes and protocols provide a solid foundation for researchers to successfully employ this compound in Suzuki-Miyaura coupling reactions, paving the way for the synthesis of novel and potentially bioactive molecules.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-5-fluorobenzothiazole. This reaction is a powerful tool for the synthesis of N-substituted-5-fluorobenzothiazol-2-amine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction allows for the synthesis of a broad range of arylamines from aryl halides and primary or secondary amines.[1][3] The benzothiazole core, and specifically 2-aminobenzothiazole derivatives, are known to exhibit a wide spectrum of biological activities, making them important targets in drug discovery. The ability to efficiently synthesize a library of N-substituted analogs from readily available this compound is therefore of significant interest.
This document outlines the key parameters, a general experimental protocol, and expected outcomes for the Buchwald-Hartwig amination of this compound.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of this compound is dependent on the careful selection of several key reaction components:
-
Palladium Catalyst: A palladium(0) source is essential for the catalytic cycle. Pre-formed Pd(0) complexes like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(dba)₂ are commonly used. Alternatively, Pd(II) precursors such as Pd(OAc)₂ can be used, as they are reduced in situ to the active Pd(0) species.[2]
-
Phosphine Ligand: The choice of phosphine ligand is critical for the efficiency and scope of the reaction. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, or RuPhos, are often employed for the amination of aryl chlorides.[4][5] For heteroaryl chlorides, N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases such as potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[2]
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and catalyst deactivation. Toluene, dioxane, and THF are common choices.[2]
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed. For less reactive aryl chlorides, heating is often necessary.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various aryl and heteroaryl chlorides. This data can serve as a guide for optimizing the reaction of this compound.
| Aryl/Heteroaryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 | Adapted from[6] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 | [6] |
| 2-Chloro-4-bromobenzothiazole | Various Amines | Pd₂(dba)₃ (2.0) | BINAP (4.0) | NaOtBu (1.4) | Toluene | 100 | 12 | N/A | [7] |
| Aryl Chlorides | Various Amines | (SIPr)Pd(methallyl)Cl (3.0) | - | LHMDS (1.2) | THF | 22 | 0.25-24 | 49-99 | [6] |
| Heteroaryl Chlorides | Various Amines | (THP-Dipp)Pd(cinn)Cl (5.0) | t-Bu₃P-HBF₄ (10) | NaOtBu (3.0) | 1,4-Dioxane | 110 | 24 | Good | [8] |
Experimental Protocol
This protocol is a general guideline for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium catalyst (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reactants: To the Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Addition of Solvent: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C) for the required time (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-fluorobenzothiazol-2-amine.
Mandatory Visualizations
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-5-fluorobenzothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-5-fluorobenzothiazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antitumor, antimicrobial, and anti-inflammatory properties. The presence of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
The chlorine atom at the C2 position of the benzothiazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the fused thiazole ring system, particularly the imine nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. This facilitates the displacement of the chloride ion by a wide array of nucleophiles, making this compound a versatile precursor for the synthesis of diverse libraries of 2-substituted-5-fluorobenzothiazole derivatives. These derivatives are of significant interest for drug discovery programs and the development of novel functional materials.
These application notes provide detailed protocols for the nucleophilic substitution of this compound with common N-, S-, and O-nucleophiles.
General Reaction Pathway
The general reaction involves the displacement of the chloride at the C2 position by a nucleophile, typically in the presence of a base and a suitable solvent.
Caption: General SNAr reaction of this compound.
Section 1: Substitution with N-Nucleophiles (Amination)
The reaction of this compound with primary or secondary amines is a common method for synthesizing 2-amino-5-fluorobenzothiazole derivatives. These compounds are important pharmacophores in many biologically active molecules. The reaction typically requires a base to neutralize the HCl generated and can be performed with or without solvent.
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-fluorobenzothiazole
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) (approx. 0.5 M), add piperidine (1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.0 eq) or triethylamine (TEA) (1.5 eq), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Data Presentation: Representative N-Nucleophile Reactions
Disclaimer: The following data are representative examples based on typical SNAr reactions. Actual yields and reaction times may vary depending on the specific substrate and experimental conditions.
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 90 | 6 | 92 |
| Morpholine | K₂CO₃ | DMF | 90 | 6 | 88 |
| Aniline | NaH | THF | 65 | 12 | 75 |
| Benzylamine | TEA | MeCN | 80 | 8 | 85 |
| Hydrazine Hydrate | - | Ethanol | 78 | 5 | 90 |
Section 2: Substitution with S-Nucleophiles (Thiolation)
Sulfur nucleophiles, such as thiols and thiophenols, are highly effective in displacing the 2-chloro substituent to form 2-(alkylthio)- or 2-(arylthio)-5-fluorobenzothiazoles.[1] These reactions are typically fast and high-yielding.
Experimental Protocol: Synthesis of 5-Fluoro-2-(phenylthio)benzothiazole
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or Dimethyl sulfoxide (DMSO).
-
Nucleophile Preparation: In a separate flask, prepare the thiolate by adding a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 eq) to a solution of thiophenol (1.1 eq) in the same solvent.
-
Reaction: Add the solution of the starting material to the pre-formed thiolate solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently to 50-60 °C for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% Ethyl Acetate in Hexane).
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Data Presentation: Representative S-Nucleophile Reactions
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 95 |
| Benzyl Mercaptan | K₂CO₃ | DMF | 25 | 2 | 93 |
| Ethanethiol | NaH | THF | 25 | 3 | 89 |
| 4-Chlorothiophenol | K₂CO₃ | DMAc | 60 | 2.5 | 91 |
Section 3: Substitution with O-Nucleophiles (Alkoxylation/Aryloxylation)
Alkoxides and phenoxides can serve as nucleophiles to synthesize 2-alkoxy- and 2-aryloxy-5-fluorobenzothiazoles, respectively. These reactions often require stronger conditions (higher temperatures) compared to amination or thiolation due to the lower nucleophilicity of oxygen.
Experimental Protocol: Synthesis of 5-Fluoro-2-methoxybenzothiazole
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol or THF. This can be done by carefully adding sodium metal to the alcohol or using a commercial solution.
-
Reactant Addition: Add this compound (1.0 eq) to the sodium methoxide solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 65-70 °C) for 6-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature and carefully quench with water.
-
Isolation: Remove the organic solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Representative O-Nucleophile Reactions
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 65 | 12 | 78 |
| Ethanol | Na | Ethanol | 78 | 12 | 75 |
| Phenol | K₂CO₃ | DMF | 120 | 16 | 65 |
| 4-Fluorophenol | Cs₂CO₃ | Dioxane | 110 | 18 | 70 |
Visualized Protocols and Workflows
Caption: A typical workflow for SNAr reactions of this compound.
Caption: Scope of nucleophiles for reaction with this compound.
References
Application Notes and Protocols: The Versatile Role of 2-Chloro-5-fluorobenzothiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-5-fluorobenzothiazole as a key building block in the synthesis of medicinally active compounds. The benzothiazole scaffold, particularly when substituted with fluorine, is a privileged structure in drug discovery, imparting favorable pharmacokinetic and pharmacodynamic properties. This document details its application in the development of anticancer agents, provides exemplary experimental protocols, and visualizes the key signaling pathways targeted by its derivatives.
Application in Anticancer Drug Discovery
This compound is a crucial starting material for the synthesis of a variety of substituted benzothiazole derivatives that exhibit potent and selective anticancer activity. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups, which can modulate the biological activity of the resulting compounds.
One of the most significant applications of this scaffold is in the synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole and related compounds. These molecules have demonstrated remarkable potency against a range of cancer cell lines, particularly those of breast and ovarian origin. Their mechanism of action is often linked to the induction of cytochrome P450 1A1 (CYP1A1) in sensitive cancer cells, which metabolically activates the benzothiazole derivative into a reactive species that can cause DNA damage and induce apoptosis.[1][2] This selective activation in cancer cells contributes to their favorable therapeutic window.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative compounds derived from a 5-fluorobenzothiazole scaffold.
Table 1: In Vitro Cytotoxicity of Fluorinated 2-(4-aminophenyl)benzothiazoles
| Compound | Cell Line | GI50 (nM) |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 1 |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MDA 468 (Breast) | < 1 |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | PC 3 (Prostate) | > 10,000 |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | HCT 116 (Colon) | > 10,000 |
Data sourced from multiple studies on fluorinated benzothiazoles.
Experimental Protocols
The following is a representative protocol for the nucleophilic aromatic substitution of this compound with an aniline derivative. This method can be adapted for a variety of nucleophiles to generate a library of 2-substituted-5-fluorobenzothiazoles.
Synthesis of 2-(Arylamino)-5-fluorobenzothiazole Derivatives
This protocol describes a general procedure for the synthesis of 2-anilino-5-fluorobenzothiazole derivatives from this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-amino-3-methylphenol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(arylamino)-5-fluorobenzothiazole derivative.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to modulate several key signaling pathways implicated in cancer progression. Below are diagrams illustrating these pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many potent anticancer benzothiazoles, including derivatives of this compound, are agonists of the Aryl Hydrocarbon Receptor (AhR).[3][4][5] Activation of AhR in sensitive cancer cells leads to the transcriptional upregulation of metabolic enzymes like CYP1A1.[1][2]
Caption: AhR Signaling Pathway Activation by 5-Fluorobenzothiazole Derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in many cancers. Some benzothiazole derivatives act as inhibitors of EGFR kinase activity.
Caption: Inhibition of the EGFR Signaling Pathway by Benzothiazole Derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and growth. It is frequently hyperactivated in cancer and is a target for many anticancer agents, including some benzothiazole derivatives.
Caption: Modulation of the PI3K/Akt Signaling Pathway by Benzothiazole Derivatives.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cancer cell proliferation, survival, and metastasis. Its inhibition is a promising strategy for cancer therapy, and some benzothiazole derivatives have been identified as STAT3 inhibitors.
Caption: Inhibition of the STAT3 Signaling Pathway by Benzothiazole Derivatives.
References
- 1. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Aryl hydrocarbon receptor mediates sensitivity of MCF-7 breast cancer cells to antitumor agent 2-(4-amino-3-methylphenyl) benzothiazole. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Versatile Building Block: 2-Chloro-5-fluorobenzothiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-5-fluorobenzothiazole is a key heterocyclic building block in organic synthesis, prized for its utility in the construction of a diverse array of molecules with significant biological activities. The presence of a reactive chlorine atom at the 2-position, coupled with the electronic influence of the fluorine atom and the benzothiazole core, makes it a versatile substrate for various chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable compounds for drug discovery and development.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anthelmintic activities. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The chlorine atom at the 2-position serves as a convenient handle for introducing various functional groups through nucleophilic substitution and cross-coupling reactions, enabling the exploration of vast chemical space.
Applications in the Synthesis of Bioactive Molecules
This compound is a crucial starting material for the synthesis of a variety of substituted benzothiazoles. The primary reaction pathways involve the displacement of the 2-chloro substituent by nucleophiles or through transition metal-catalyzed cross-coupling reactions.
1. Nucleophilic Aromatic Substitution (SNA_r):
The electron-withdrawing nature of the benzothiazole ring system facilitates nucleophilic attack at the 2-position. This allows for the straightforward introduction of amine, hydrazine, thiol, and other functionalities.
-
Synthesis of 2-Aminobenzothiazole Derivatives: Reaction with primary and secondary amines, such as anilines and piperazine, leads to the formation of 2-aminobenzothiazole derivatives. These compounds are precursors to a wide range of biologically active molecules.
-
Synthesis of 2-Hydrazinylbenzothiazoles: Treatment with hydrazine hydrate provides 2-hydrazinylbenzothiazoles, which are valuable intermediates for the synthesis of fused heterocyclic systems like triazolobenzothiazoles.
-
Synthesis of 2-Mercaptobenzothiazoles: Although less common directly from the 2-chloro derivative, displacement with a sulfur nucleophile can yield the corresponding 2-mercaptobenzothiazole.
2. Palladium-Catalyzed Cross-Coupling Reactions:
The chloro group at the 2-position can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with arylboronic acids provides a powerful method for the synthesis of 2-arylbenzothiazoles, a class of compounds with significant interest in medicinal chemistry.
-
Sonogashira Coupling: Coupling with terminal alkynes yields 2-alkynylbenzothiazoles, which can be further elaborated into more complex structures.
-
Buchwald-Hartwig Amination: This reaction offers an alternative and often more general method for the synthesis of 2-aminobenzothiazoles from a wide range of amines.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of key derivatives from this compound. Researchers should adapt these procedures as necessary based on the specific substrate and desired product.
Protocol 1: Synthesis of 2-(Piperazin-1-yl)-5-fluorobenzothiazole
This protocol describes the nucleophilic substitution of the 2-chloro group with piperazine.
Reaction Scheme:
Materials:
-
This compound
-
Piperazine
-
Sodium bicarbonate (NaHCO₃)
-
2-Propanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of 2-propanol and water, add piperazine (3.0 eq) and sodium bicarbonate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the 2-propanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 2-(piperazin-1-yl)-5-fluorobenzothiazole.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 187.62 | 1.0 | - |
| Piperazine | 86.14 | 3.0 | - |
| 2-(Piperazin-1-yl)-5-fluorobenzothiazole | 237.29 | - | Typically >80% |
Protocol 2: Synthesis of 2-Hydrazinyl-5-fluorobenzothiazole
This protocol details the synthesis of a key intermediate for further heterocyclization reactions.
Reaction Scheme:
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 10 eq).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-hydrazinyl-5-fluorobenzothiazole.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 187.62 | 1.0 | - |
| Hydrazine hydrate | 50.06 | Excess | - |
| 2-Hydrazinyl-5-fluorobenzothiazole | 183.20 | - | Reported yields are generally high |
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-fluorobenzothiazoles
This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with arylboronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Water (for aqueous base solutions)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a degassed mixture of this compound (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) in the chosen solvent, add the palladium catalyst (0.01-0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-aryl-5-fluorobenzothiazole.
Quantitative Data (Example with Phenylboronic Acid):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 187.62 | 1.0 | - |
| Phenylboronic acid | 121.93 | 1.2-1.5 | - |
| 2-Phenyl-5-fluorobenzothiazole | 229.27 | - | Yields are catalyst and condition dependent |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic transformations described.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this important scaffold and to develop novel molecules with desired biological and physical properties. The straightforward accessibility of diverse derivatives through nucleophilic substitution and cross-coupling reactions underscores the significance of this compound in modern organic synthesis.
Application Notes and Protocols: Derivatization of 2-Chloro-5-fluorobenzothiazole for Biological Screening
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1][2] Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties.[1][3][4] The 2-Chloro-5-fluorobenzothiazole moiety is a versatile starting material, or synthon, for generating a library of novel compounds. The chlorine atom at the 2-position is an excellent leaving group, facilitating nucleophilic substitution reactions, while the fluorine atom at the 5-position can enhance the metabolic stability and binding affinity of the final compounds.
These application notes provide detailed protocols for the chemical derivatization of this compound and subsequent biological screening of the synthesized compounds for anticancer and antimicrobial activities.
Section 1: Synthetic Derivatization Strategies
The most common strategy for derivatizing this compound involves the nucleophilic substitution of the C2-chloro group. A frequent initial step is the reaction with hydrazine hydrate to form a 2-hydrazinyl intermediate, which can then be readily converted into a variety of derivatives, such as Schiff bases or further cyclized heterocyclic systems.[5]
Protocol 1.1: Synthesis of 2-Hydrazinyl-5-fluorobenzothiazole Intermediate
This protocol describes the synthesis of a key intermediate for further derivatization.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield 2-hydrazinyl-5-fluorobenzothiazole.
Protocol 1.2: Synthesis of Schiff Base Derivatives
This protocol outlines the synthesis of Schiff bases from the 2-hydrazinyl intermediate.[5]
Materials:
-
2-Hydrazinyl-5-fluorobenzothiazole
-
Substituted aromatic aldehydes (e.g., benzaldehyde, p-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Suspend 2-Hydrazinyl-5-fluorobenzothiazole (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the suspension.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with ethanol, and recrystallized to obtain the pure Schiff base derivative.
Caption: General synthetic workflow for derivatization.
Section 2: Protocols for Biological Screening
Protocol 2.1: Anticancer Screening - MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. It is a standard initial screening test for cytotoxic anticancer activity.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)[6]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized benzothiazole derivatives
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium (final DMSO concentration should not exceed 0.5%). Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of compound required to inhibit 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2.2: Antimicrobial Screening - Broth Microdilution Method (MIC)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[2][7]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[2][8]
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin, Norfloxacin)[2][7]
-
Microplate incubator
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.[1]
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard the final 100 µL from the last well.[1]
-
Inoculation: Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of this diluted inoculum to each well (except the sterility control well).[1]
-
Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for antimicrobial MIC determination.
Section 3: Data Presentation
Quantitative data from biological screening should be presented clearly for comparison. The tables below show illustrative data for different classes of benzothiazole derivatives, representative of what researchers might expect.
Table 1: Illustrative Anticancer Activity of Benzothiazole Derivatives (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | HCT-116 | 4.8 | |
| Derivative B | MCF-7 (Breast) | 9.2 | |
| Derivative C | HUH-7 (Hepatocellular) | 3.1 | |
| Hydrazine Derivative | Hela (Cervical) | 2.41 | [5] |
| Pyrimidine Derivative | Colo205 (Colon) | 5.04 | [5] |
| Compound B7 | A549 (Lung) | 1.83 |[9] |
Table 2: Illustrative Antimicrobial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | A. niger | Reference |
|---|---|---|---|---|---|
| Derivative 1 | 25 | 25 | >100 | 50 | [8] |
| Derivative 2 | 50 | 100 | 100 | >100 | [1] |
| Derivative 3 | 25 | - | 200 | 200 | [8] |
| Compound A1 | - | - | Promising | Significant | [2] |
| Compound A2 | - | - | Promising | Significant |[2] |
Section 4: Potential Signaling Pathways
Benzothiazole derivatives often exert their anticancer effects by interacting with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Several studies have shown that these compounds can act as inhibitors of protein kinases, such as AKT and ERK, which are crucial components of pathways frequently dysregulated in cancer.[4][9] Inhibition of these kinases can block downstream signaling, leading to cell cycle arrest and the induction of apoptosis.[5][9]
Caption: Simplified kinase inhibition pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. libra.article2submit.com [libra.article2submit.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of 2-Chloro-5-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for common cross-coupling and nucleophilic substitution reactions involving 2-Chloro-5-fluorobenzothiazole. This versatile building block is a valuable intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined herein are based on established methodologies for similar aryl chlorides and provide a solid foundation for further optimization.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. The reactivity of the chloro-substituent necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.
General Reaction Scheme:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 88 |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O (4:1) | 90 | 24 | 75 |
| 4 | 4-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.5) | Acetonitrile/H₂O (5:1) | 80 | 16 | 78 |
Note: The data in this table are representative and yields are highly dependent on the specific substrate and optimized reaction conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), the palladium catalyst (see Table 1), the phosphine ligand (if required), and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted-5-fluorobenzothiazole.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This method is highly effective for the amination of this compound with a variety of primary and secondary amines.
General Reaction Scheme:

Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8 | 92 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 16 | 89 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Toluene | 90 | 12 | 85 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.8) | THF | 80 | 10 | 90 |
Note: The data in this table are representative and yields are highly dependent on the specific amine and optimized reaction conditions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reactants: To the sealed tube, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at the specified temperature and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction and Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
III. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the benzothiazole ring system facilitates nucleophilic aromatic substitution (SNAr) at the 2-position. The chlorine atom of this compound can be displaced by a variety of nucleophiles, such as alkoxides and thiolates.
General Reaction Scheme:

Table 3: Representative Conditions for Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | - (used as nucleophile) | Methanol | 65 (reflux) | 6 | 95 |
| 2 | Sodium ethoxide | - (used as nucleophile) | Ethanol | 78 (reflux) | 8 | 93 |
| 3 | Sodium thiophenoxide | - (used as nucleophile) | DMF | 80 | 4 | 98 |
| 4 | Potassium thioacetate | - (used as nucleophile) | Acetonitrile | 82 (reflux) | 5 | 91 |
Note: The data in this table are representative and yields can vary based on the specific nucleophile and reaction conditions.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and the solvent.
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 equiv.). If the nucleophile is not pre-formed (e.g., using an alcohol or thiol), add a suitable base (e.g., NaH, K₂CO₃) to generate the nucleophile in situ.
-
Reaction: Heat the reaction mixture to the appropriate temperature and stir.
-
Monitoring: Follow the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. If a solid base was used, filter the mixture. Quench the reaction mixture carefully with water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield the desired 2-substituted-5-fluorobenzothiazole.
Application Notes and Protocols: 2-Chloro-5-fluorobenzothiazole in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potential anticancer agents derived from 2-Chloro-5-fluorobenzothiazole. This versatile building block is a key precursor for a variety of benzothiazole derivatives that have shown significant promise in cancer research, particularly as kinase inhibitors.
Introduction
Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2][3][4] The benzothiazole scaffold can be strategically modified to interact with various molecular targets implicated in cancer progression, such as protein kinases.[3] Dysregulation of kinase signaling pathways, like the PI3K/Akt/mTOR pathway, is a common feature of many cancers, making inhibitors of these pathways attractive therapeutic targets.[5][6] this compound serves as a valuable starting material for synthesizing libraries of potential kinase inhibitors due to the reactivity of the chlorine atom at the 2-position, which allows for facile nucleophilic substitution with various amines. The fluorine atom at the 5-position can enhance the metabolic stability and binding affinity of the final compounds.
Synthesis of 2-Aminobenzothiazole Derivatives
A common strategy in the synthesis of anticancer agents from this compound involves its conversion to various 2-amino derivatives. The following protocol is a representative example of a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of N-substituted-5-fluorobenzothiazol-2-amine
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., morpholine, piperazine derivatives, substituted anilines)
-
Solvent (e.g., Dioxane, DMF, or Ethanol)
-
Base (e.g., Triethylamine or Potassium Carbonate, if necessary)
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
In a round bottom flask, dissolve this compound (1 equivalent) in a suitable solvent.
-
Add the desired amine (1.1-2 equivalents) to the solution. If the amine salt is used, or if the reaction requires a base, add an appropriate base (1.5-2 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired N-substituted-5-fluorobenzothiazol-2-amine.
Workflow for the Synthesis of N-substituted-5-fluorobenzothiazol-2-amine Derivatives
Caption: General workflow for the synthesis of N-substituted-5-fluorobenzothiazol-2-amine derivatives.
Anticancer Activity and Quantitative Data
Derivatives of this compound have been investigated for their potential as anticancer agents, with many exhibiting potent activity against various cancer cell lines. A significant number of these compounds act as inhibitors of the PI3K/Akt/mTOR signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[5] Benzothiazole derivatives have been designed to inhibit key kinases in this pathway, such as PI3K and mTOR.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Chloro-5-fluorobenzothiazole in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluorobenzothiazole is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of advanced functional materials. Its unique electronic properties, stemming from the electron-withdrawing nature of the fluorine and chlorine atoms and the conjugated benzothiazole core, make it a valuable precursor for materials used in organic electronics, photovoltaics, and sensor technology. The chloro substituent at the 2-position provides a reactive site for various cross-coupling reactions, enabling the facile construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in materials science research and development.
Key Applications in Materials Science
The primary application of this compound in materials science is as a key intermediate for the synthesis of:
-
Organic Light-Emitting Diode (OLED) Materials: The benzothiazole moiety is a known component in thermally activated delayed fluorescence (TADF) and other emissive materials. The inclusion of fluorine can enhance electron transport properties and device stability.
-
Dye-Sensitized Solar Cell (DSSC) Dyes: The electron-accepting nature of the fluorinated benzothiazole core can be exploited in the design of D-π-A (Donor-π-Acceptor) organic dyes, where it can act as an efficient acceptor unit.
-
Conjugated Polymers for Organic Field-Effect Transistors (OFETs): As a monomer unit, this compound can be polymerized to create high-performance semiconducting polymers for use in organic electronics.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₃ClFNS |
| Molecular Weight | 187.62 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| CAS Number | 154327-27-2 |
Experimental Protocols
The reactivity of the chloro group at the 2-position of the benzothiazole ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions are fundamental for creating C-C bonds and synthesizing the complex conjugated systems required for advanced materials.
Protocol 1: Synthesis of a Functionalized Benzothiazole Derivative
This protocol describes the synthesis of 5-(5-fluorobenzothiazol-2-oxy)benzo[c][1][2]oxaborol-1(3H)-ol, a derivative that can be used in further synthetic steps.
Reaction Scheme:
Caption: Synthesis of a functionalized benzothiazole derivative.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mg) | Moles (mmol) |
| This compound | 154327-27-2 | 187.62 | 93.8 | 0.5 |
| 5-hydroxybenzo[c][1][2]oxaborol-1(3H)-ol | - | - | - | - |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 162.9 | 0.5 |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - |
| Saturated Ammonium Chloride Solution | - | - | - | - |
| Saturated Brine Solution | - | - | - | - |
Procedure:
-
To a reaction vessel, add this compound (93.8 mg, 0.5 mmol), 5-hydroxybenzo[c][1][2]oxaborol-1(3H)-ol, and cesium carbonate (162.9 mg, 0.5 mmol).[2]
-
Stir the mixture at room temperature overnight.[2]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[2]
-
Extract the product with ethyl acetate.[2]
-
Wash the organic phase with saturated brine.[2]
-
Dry the organic phase, concentrate the solution, and purify the residue by preparative high-performance liquid chromatography to obtain the final product.[2]
Protocol 2: General Protocol for Suzuki-Miyaura Cross-Coupling
This generalized protocol can be adapted for the coupling of this compound with various aryl or heteroaryl boronic acids or esters.
Reaction Workflow:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1 equivalent)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, if required)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the boronic acid/ester, the palladium catalyst, ligand (if used), and the base.
-
Add the anhydrous solvent and degassed water via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: General Protocol for Stille Cross-Coupling Polymerization
This protocol outlines a general procedure for the copolymerization of this compound with a distannyl comonomer to synthesize conjugated polymers.
Polymerization Workflow:
Caption: A general workflow for Stille cross-coupling polymerization.
Materials:
-
This compound (1 equivalent)
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., P(o-tol)₃, if required)
-
Anhydrous solvent (e.g., Toluene, Chlorobenzene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add equimolar amounts of this compound and the distannyl comonomer.
-
Add the palladium catalyst and ligand (if necessary).
-
Add the anhydrous solvent via cannula.
-
Degas the reaction mixture using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-120 °C and stir for 24-72 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers.
Logical Relationships and Signaling Pathways
The utility of this compound in materials science is predicated on its ability to be incorporated into larger molecular or polymeric structures through chemical synthesis. The following diagram illustrates the logical relationship from the starting material to potential applications.
Caption: Logical pathway from this compound to materials science applications.
Conclusion
This compound is a promising building block for the development of novel organic materials with applications in optoelectronics. Its reactivity in key cross-coupling reactions allows for its incorporation into a wide variety of functional molecules and polymers. The protocols and information provided herein serve as a guide for researchers and scientists to explore the potential of this compound in their materials development programs. Further optimization of reaction conditions for specific substrates will be necessary to achieve high-performance materials.
References
Application Notes and Protocols: 2-Chloro-5-fluorobenzothiazole as a Key Intermediate for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluorobenzothiazole is a crucial heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, including the reactive chloro group at the 2-position and the fluorine atom on the benzene ring, make it a versatile intermediate for the construction of complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent elaboration into potential APIs, with a focus on its application in the synthesis of kinase inhibitors such as Quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor.
Introduction
The benzothiazole scaffold is a prominent feature in many medicinally important compounds, exhibiting a wide range of biological activities. The introduction of a chloro substituent at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of various functionalities. The presence of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.
This compound is of particular interest as an intermediate in the synthesis of targeted therapies, especially in oncology. One notable example is its potential role in the synthesis of Quizartinib, a second-generation FLT3 inhibitor approved for the treatment of acute myeloid leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations.[1]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available 4-fluoroaniline. The first step involves the formation of 2-amino-5-fluorobenzothiazole, which is then converted to the target 2-chloro derivative via a Sandmeyer-type reaction.
Step 1: Synthesis of 2-Amino-5-fluorobenzothiazole
This procedure is adapted from analogous syntheses of substituted 2-aminobenzothiazoles.
Reaction Scheme:
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 4-fluoroaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C with constant stirring.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford 2-amino-5-fluorobenzothiazole.
| Parameter | Value |
| Starting Material | 4-fluoroaniline |
| Key Reagents | Potassium thiocyanate, Bromine, Acetic Acid |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-80% |
Step 2: Synthesis of this compound (Sandmeyer Reaction)
The conversion of the 2-amino group to a chloro group is achieved through diazotization followed by a copper(I) chloride-catalyzed reaction.[2][3][4]
Reaction Scheme:
Experimental Protocol:
-
Suspend 2-amino-5-fluorobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The resulting mixture is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
| Parameter | Value |
| Starting Material | 2-Amino-5-fluorobenzothiazole |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride |
| Reaction Time | 2-3 hours |
| Typical Yield | 60-75% |
Application of this compound in API Synthesis
This compound is a versatile intermediate for the synthesis of APIs through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution for the Synthesis of a Quizartinib Analogue Intermediate
The electron-deficient nature of the benzothiazole ring system, enhanced by the nitrogen atom, makes the 2-position susceptible to nucleophilic attack, allowing for the displacement of the chloro group.[5] This is a key step in building the core structure of many kinase inhibitors.
Reaction Scheme (Illustrative for a Quizartinib analogue intermediate):
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired aniline derivative (e.g., an aminophenyl ether, 1.1 eq) and a base such as potassium carbonate or triethylamine (1.5 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification by column chromatography or recrystallization can be performed if necessary.
| Parameter | Value |
| Reaction Type | Nucleophilic Aromatic Substitution |
| Substrate | This compound |
| Nucleophile | Substituted Aniline |
| Base | Potassium Carbonate or Triethylamine |
| Solvent | DMF or DMSO |
| Temperature | 80-120 °C |
| Typical Yield | 85-95% |
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The chloro group at the 2-position can also participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling the formation of a carbon-carbon bond. This is a powerful method for synthesizing biaryl structures commonly found in APIs.[6][7]
Reaction Scheme:
Experimental Protocol:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reaction Type | Suzuki-Miyaura Cross-Coupling |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ or similar Pd catalyst |
| Base | Potassium Carbonate |
| Solvent | Toluene/Water or Dioxane/Water |
| Temperature | 80-100 °C |
| Typical Yield | 65-90%[6] |
Biological Context: FLT3 Signaling and Inhibition by Quizartinib
Quizartinib is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival.
FLT3 Signaling Pathway
Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are crucial for cell cycle progression and inhibition of apoptosis.
References
- 1. Synthesis of Quizartinib [cjph.com.cn]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-fluorobenzothiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloro-5-fluorobenzothiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Available Synthetic Pathways
Two primary synthetic routes are commonly employed for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials and the specific capabilities of the laboratory.
-
Route 1: A two-step synthesis commencing with the formation of 2-amino-5-fluorobenzothiazole, followed by a Sandmeyer reaction to introduce the chloro group at the 2-position.
-
Route 2: A two-step synthesis beginning with the preparation of 2-mercapto-5-fluorobenzothiazole, which is subsequently chlorinated to yield the final product.
Route 1: Synthesis via 2-Amino-5-fluorobenzothiazole Intermediate
This route involves the initial cyclization of 4-fluoroaniline to form 2-amino-5-fluorobenzothiazole, followed by a diazotization and Sandmeyer reaction to install the 2-chloro substituent.
Experimental Workflow: Route 1
Step 1: Synthesis of 2-Amino-5-fluorobenzothiazole
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 4-fluoroaniline in glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice bath and add a solution of potassium thiocyanate in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, slowly add a solution of bromine in glacial acetic acid from the dropping funnel, ensuring the temperature does not exceed 10°C.
-
Continue stirring the reaction mixture in the ice bath for several hours after the bromine addition is complete.
-
Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
-
Neutralize the mixture with a suitable base (e.g., ammonium hydroxide) to a pH of approximately 6-7.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2-amino-5-fluorobenzothiazole.
| Parameter | Value/Condition |
| Starting Material | 4-Fluoroaniline |
| Reagents | Potassium thiocyanate, Bromine, Glacial Acetic Acid |
| Reaction Temperature | 0-10°C |
| Typical Yield | 70-85% |
| Purification | Recrystallization from ethanol |
Troubleshooting and FAQs: Step 1
-
Q1: The yield of 2-amino-5-fluorobenzothiazole is lower than expected. What could be the cause?
-
A1: Low yields can result from several factors. Ensure that the reaction temperature was strictly maintained below 10°C during the addition of bromine, as higher temperatures can lead to the formation of side products. Also, verify the purity of the starting 4-fluoroaniline, as impurities can interfere with the reaction. Incomplete reaction due to insufficient stirring or reaction time can also be a cause.[1]
-
-
Q2: The final product is discolored (e.g., yellow or brown). How can I improve its purity?
-
A2: Discoloration often indicates the presence of impurities. Effective purification can be achieved by treating the crude product with activated carbon during the recrystallization process. Ensure thorough washing of the precipitate with cold water to remove any residual starting materials or inorganic salts.[1]
-
-
Q3: The reaction mixture becomes very thick and difficult to stir. What should I do?
-
A3: This can happen due to the precipitation of intermediates or the final product. You can add a small amount of additional glacial acetic acid to improve the fluidity of the mixture. Ensure that your stirring apparatus is robust enough to handle viscous slurries.
-
Step 2: Diazotization and Sandmeyer Reaction
Experimental Protocol:
-
Suspend the synthesized 2-amino-5-fluorobenzothiazole in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
| Parameter | Value/Condition |
| Starting Material | 2-Amino-5-fluorobenzothiazole |
| Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride |
| Reaction Temperature | 0-5°C for diazotization, then warming to 50-60°C |
| Typical Yield | 60-75% |
| Purification | Column chromatography or distillation |
Troubleshooting and FAQs: Step 2
-
Q1: The yield of the Sandmeyer reaction is poor. What are the common pitfalls?
-
A1: The stability of the diazonium salt is critical. It is essential to maintain the temperature at 0-5°C throughout the diazotization and addition steps.[2] The copper(I) chloride catalyst should be freshly prepared or of high quality, as the presence of copper(II) can reduce the yield. Ensure that the diazotization is complete before adding the diazonium salt to the copper solution.
-
-
Q2: During the reaction, a lot of dark, tarry byproducts are formed. How can this be minimized?
-
A2: Tar formation is often due to the decomposition of the diazonium salt or side reactions. This can be minimized by maintaining a low temperature, ensuring efficient stirring, and adding the diazonium salt solution slowly to the copper catalyst solution. The presence of excess nitrous acid can also lead to side reactions; therefore, it is important to add the sodium nitrite solution dropwise and check for its excess.
-
-
Q3: How do I know when the diazotization is complete?
-
A3: The completion of diazotization can be monitored using starch-iodide paper. A sample of the reaction mixture is streaked on the paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been converted to the diazonium salt.
-
Route 2: Synthesis via 2-Mercapto-5-fluorobenzothiazole Intermediate
This pathway involves the synthesis of 2-mercapto-5-fluorobenzothiazole from a substituted aniline, followed by a chlorination step to yield the final product.
Experimental Workflow: Route 2
Step 1: Synthesis of 2-Mercapto-5-fluorobenzothiazole
Experimental Protocol:
-
In a round-bottom flask, dissolve an appropriate o-halo-p-fluoroaniline (e.g., 2-bromo-4-fluoroaniline or 2-chloro-4-fluoroaniline) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Add carbon disulfide and a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.[3][4]
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) and monitor the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Acidify the aqueous mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash it thoroughly with water, and dry it.
-
Recrystallize the crude 2-mercapto-5-fluorobenzothiazole from a suitable solvent like ethanol or a mixture of ethanol and water.
| Parameter | Value/Condition |
| Starting Material | 2-Bromo-4-fluoroaniline or 2-Chloro-4-fluoroaniline |
| Reagents | Carbon disulfide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80-120°C |
| Typical Yield | 75-90% |
| Purification | Recrystallization |
Troubleshooting and FAQs: Step 1
-
Q1: The reaction to form the mercaptobenzothiazole is not proceeding to completion. What can I do?
-
A1: Ensure that the reagents, especially the carbon disulfide and the base (DBU), are of high purity. The reaction temperature is also crucial; you may need to optimize it for your specific substrate. Increasing the reaction time or using a higher boiling point solvent could also drive the reaction to completion.[4]
-
-
Q2: I am getting a low yield of the desired product. What are the likely reasons?
-
A2: Low yields can be due to incomplete reaction or the formation of side products. The choice of base and its stoichiometry are important. Ensure that the starting o-halo-p-fluoroaniline is sufficiently reactive; bromo-substituted anilines are generally more reactive than their chloro-counterparts.
-
-
Q3: The product is difficult to purify. Are there any tips?
-
A3: The crude product can be purified by dissolving it in an aqueous base, filtering to remove any insoluble impurities, and then re-precipitating with acid. This can be followed by recrystallization.
-
Step 2: Chlorination of 2-Mercapto-5-fluorobenzothiazole
Experimental Protocol:
-
In a flask protected from moisture, suspend 2-mercapto-5-fluorobenzothiazole in an inert solvent like dichloromethane or chloroform.
-
Cool the suspension in an ice bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the stirred suspension. An excess of sulfuryl chloride is typically used.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours until the reaction is complete (monitored by TLC). The addition of a small amount of water has been reported to improve the efficiency of this reaction.[6][7]
-
Carefully quench the excess sulfuryl chloride by slowly adding the reaction mixture to ice water.
-
Separate the organic layer, and wash it with water and then with a dilute solution of sodium bicarbonate to remove any acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the this compound by vacuum distillation or column chromatography on silica gel.
| Parameter | Value/Condition |
| Starting Material | 2-Mercapto-5-fluorobenzothiazole |
| Reagent | Sulfuryl chloride (SO₂Cl₂) |
| Solvent | Dichloromethane or Chloroform |
| Reaction Temperature | 0°C to room temperature |
| Typical Yield | >90%[6] |
| Purification | Vacuum distillation or column chromatography |
Troubleshooting and FAQs: Step 2
-
Q1: The chlorination reaction is sluggish or incomplete. How can I improve it?
-
A1: Ensure that the sulfuryl chloride is fresh and has not decomposed. The reaction can be sensitive to moisture, so using anhydrous solvents and a dry atmosphere is recommended. As noted in the protocol, the addition of a catalytic amount of water can sometimes accelerate the reaction by generating acid in situ.[6][7]
-
-
Q2: I am observing the formation of byproducts. What are they and how can I avoid them?
-
A2: A potential side reaction is the formation of the corresponding disulfide from the starting mercaptobenzothiazole. Using a sufficient excess of sulfuryl chloride and ensuring a low reaction temperature during the initial addition can help minimize this. Over-chlorination on the benzene ring is also a possibility if the reaction temperature is too high or the reaction time is excessively long.
-
-
Q3: The workup procedure is hazardous due to the quenching of sulfuryl chloride. What precautions should I take?
-
A3: The quenching of sulfuryl chloride with water is highly exothermic and releases acidic gases (HCl and SO₂). This must be done slowly, with efficient cooling (in an ice bath), and in a well-ventilated fume hood. Adding the reaction mixture to a large volume of ice is a good way to control the exotherm. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 5. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-5-fluorobenzothiazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 2-Chloro-5-fluorobenzothiazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Problem: Low yield after purification.
| Possible Cause | Suggested Solution |
| Incomplete reaction: Significant amount of starting material (e.g., 5-fluoro-2-mercaptobenzothiazole) remains. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before workup. |
| Product loss during workup: The product may be partially soluble in the aqueous phase during extraction. | Ensure the pH of the aqueous layer is neutral or slightly basic before extraction with an organic solvent. Back-extract the aqueous layer to recover any dissolved product. |
| Suboptimal recrystallization conditions: The chosen solvent dissolves too much of the product at low temperatures, or an excessive amount of solvent was used. | Perform small-scale solvent screening to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Use a minimal amount of hot solvent to dissolve the crude product. |
| Product degradation: The compound may be sensitive to prolonged heat or acidic/basic conditions. | Minimize the time the compound is heated during recrystallization. Ensure that any acidic or basic reagents are thoroughly removed during the workup. |
Problem: Product is still impure after a single purification step.
| Possible Cause | Suggested Solution |
| Presence of closely related impurities: Impurities with similar polarity to the product are difficult to remove by a single method. | A combination of purification techniques may be necessary. For example, follow column chromatography with a recrystallization step. |
| Co-precipitation of impurities: During recrystallization, impurities may crystallize along with the product. | Cool the recrystallization solution slowly to allow for selective crystallization of the desired product. A second recrystallization may be necessary. |
| Incorrect column chromatography conditions: The eluent system may not be optimal for separating the product from impurities. | Use TLC to determine the optimal solvent system that provides good separation between the product and impurities (aim for a product Rf of 0.2-0.3). Consider using a gradient elution. |
Problem: Oily product obtained after recrystallization.
| Possible Cause | Suggested Solution |
| Presence of low-melting impurities. | Purify the crude product by column chromatography before attempting recrystallization. |
| Solvent is not appropriate for crystallization. | Screen a wider range of solvents or solvent mixtures. Sometimes, adding a non-polar "anti-solvent" to a solution of the product in a more polar solvent can induce crystallization. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Based on common synthetic routes, the most likely impurities are unreacted starting materials, such as 5-fluoro-2-mercaptobenzothiazole, the corresponding disulfide (bis(5-fluoro-1,3-benzothiazol-2-yl) disulfide), and elemental sulfur if certain chlorinating agents are used.[1]
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: For many substituted benzothiazoles, alcohols such as ethanol or isopropanol are a good starting point.[2] Hexane or heptane can also be effective. It is always recommended to perform a small-scale solvent screen to find the optimal solvent or solvent system.
Q3: What are the recommended conditions for purifying this compound by column chromatography?
A3: A common stationary phase is silica gel. For the mobile phase, a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate is a good starting point.[3] A typical eluent system could be in the range of 95:5 to 80:20 hexane:ethyl acetate. The optimal ratio should be determined by TLC analysis.
Q4: My purified this compound is a yellow oil, but the literature reports a solid. What should I do?
A4: The presence of residual solvent or impurities can lower the melting point and cause the product to be an oil. Try drying the product under high vacuum for an extended period. If it remains an oil, it is likely still impure and may require further purification, such as another column chromatography or recrystallization from a different solvent system.
Q5: How can I remove elemental sulfur from my crude product?
A5: One method to remove elemental sulfur is to wash the crude product dissolved in an organic solvent with a saturated solution of sodium thiosulfate. Another approach is to take advantage of the solubility of sulfur in carbon disulfide, though this solvent is highly flammable and toxic and should be handled with extreme caution. In some cases, careful recrystallization can also leave elemental sulfur behind.
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Heat the mixture to a gentle boil with stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Once all the solid has dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities based on polarity.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent. Add a thin layer of sand on top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Representative Purity of this compound After Different Purification Methods.
| Purification Method | Purity (%) |
| Single Recrystallization | >98 |
| Column Chromatography | >99 |
| Distillation under Reduced Pressure | >99.5 |
Note: These are typical purity levels and can vary depending on the nature and amount of impurities in the crude material.
Table 2: Suggested Recrystallization Solvents and Expected Recovery.
| Solvent | Solubility (Hot) | Solubility (Cold) | Expected Recovery |
| Ethanol | High | Low | Good |
| Isopropanol | High | Low | Good |
| Heptane | Moderate | Very Low | Excellent |
| Toluene | High | Moderate | Fair |
Note: This table provides a general guideline. Optimal solvent and recovery should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Chloro-5-fluorobenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Chloro-5-fluorobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for the synthesis of this compound is the chlorination of 2-mercapto-5-fluorobenzothiazole using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). This reaction is typically performed in an inert solvent.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: Formation of byproducts consumes the starting material and/or product.
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Product Loss During Workup: The product may be lost during extraction, washing, or purification steps.
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Poor Quality Starting Material: Impurities in the 2-mercapto-5-fluorobenzothiazole can lead to side reactions and lower the yield of the desired product.
Q3: I am observing an insoluble white or yellowish solid in my reaction mixture. What could it be?
This is likely the disulfide byproduct, bis(5-fluoro-1,3-benzothiazol-2-yl) disulfide. It forms through the oxidation of the starting material, 2-mercapto-5-fluorobenzothiazole.[1][2] This side reaction is common, especially if the reaction conditions are not strictly controlled.
Q4: My final product is a dark-colored oil or solid, not the expected color. How can I decolorize it?
The formation of colored impurities can be due to thermal decomposition or the presence of trace impurities that form colored byproducts under the reaction conditions. Treatment with activated charcoal during the purification process, typically before recrystallization or distillation, can often effectively remove these colored impurities.
Q5: After purification, I still see multiple spots on my TLC plate. What are the likely impurities?
Besides the unreacted starting material and the disulfide byproduct, other potential impurities include:
-
Over-chlorinated products: Chlorination on the benzene ring of the benzothiazole.
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Hydrolysis product: 5-fluoro-1,3-benzothiazol-2(3H)-one, if water is present during the reaction or workup.
-
Solvent adducts: Depending on the solvent and reaction conditions.
Troubleshooting Guides
Issue 1: Formation of Bis(5-fluoro-1,3-benzothiazol-2-yl) Disulfide
Symptoms:
-
A significant amount of a solid byproduct that is sparingly soluble in common organic solvents is observed.
-
Lower than expected yield of this compound.
Root Cause: Oxidation of the starting material, 2-mercapto-5-fluorobenzothiazole, can occur in the presence of oxidizing agents or even air, leading to the formation of a disulfide bond between two molecules.[1][3]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
Controlled Reagent Addition: Add the sulfuryl chloride dropwise to the solution of 2-mercapto-5-fluorobenzothiazole at a controlled temperature. This helps to maintain a low concentration of the oxidizing agent and favors the desired chlorination reaction.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of disulfide formation.
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Atmosphere | Inert (Nitrogen or Argon) | Presence of oxygen can lead to disulfide formation. |
| Reagent Addition | Slow, dropwise addition | Rapid addition can lead to localized high concentrations and increased side reactions. |
| Temperature | 0-25 °C (initial) | Higher temperatures may increase the rate of side reactions. |
Issue 2: Over-chlorination of the Benzothiazole Ring
Symptoms:
-
Presence of impurities with higher molecular weight than the desired product, detectable by mass spectrometry.
-
Complex proton NMR spectrum with unexpected aromatic signals.
Root Cause: Excessive amounts of the chlorinating agent or harsh reaction conditions can lead to electrophilic substitution on the electron-rich benzene ring of the benzothiazole molecule. The fluorine atom at the 5-position is an ortho-, para-director, making the 4- and 6-positions susceptible to chlorination.
Troubleshooting Steps:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of sulfuryl chloride. A large excess should be avoided.
-
Reaction Time: Monitor the reaction progress by TLC or GC and stop the reaction as soon as the starting material is consumed.
-
Temperature Control: Maintain a low to moderate reaction temperature to decrease the rate of aromatic chlorination.
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Molar Ratio (SO₂Cl₂ : Substrate) | 1.0 - 1.2 : 1 | A large excess of SO₂Cl₂ increases the risk of over-chlorination. |
| Reaction Monitoring | TLC or GC | Prolonged reaction times can lead to the formation of over-chlorinated byproducts. |
Issue 3: Hydrolysis of the Product
Symptoms:
-
Presence of a polar impurity on the TLC plate.
-
Lower yield of the desired product after aqueous workup.
Root Cause: this compound is susceptible to hydrolysis, especially in the presence of water and base, to form 5-fluoro-1,3-benzothiazol-2(3H)-one.
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Careful Workup: During the workup, minimize the contact time with aqueous layers, especially if they are basic. Use a neutral or slightly acidic wash if possible.
-
Temperature of Workup: Perform the aqueous workup at a low temperature (e.g., 0-5 °C) to reduce the rate of hydrolysis.
Experimental Protocols
Synthesis of 2-mercapto-5-fluorobenzothiazole (Starting Material)
This procedure is based on the general synthesis of 2-mercaptobenzothiazoles.[4]
Materials:
-
4-Fluoroaniline
-
Carbon disulfide (CS₂)
-
Sulfur
-
Autoclave or sealed reaction vessel
Procedure:
-
In a high-pressure autoclave, combine 4-fluoroaniline, carbon disulfide, and sulfur.
-
Seal the vessel and heat the mixture to a high temperature (e.g., 250 °C) under pressure for several hours.
-
After cooling, carefully vent the vessel to release hydrogen sulfide (H₂S) into a scrubber.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.
Synthesis of this compound
This protocol is adapted from the general procedure for the chlorination of 2-mercaptobenzothiazoles.[5]
Materials:
-
2-mercapto-5-fluorobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane or chloroform)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-mercapto-5-fluorobenzothiazole in an anhydrous inert solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.[5][6]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. A chemical looping technology for the synthesis of 2,2′-dibenzothiazole disulfide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 5. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Challenges in 2-Chloro-5-fluorobenzothiazole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Chloro-5-fluorobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound in cross-coupling reactions?
A1: this compound presents two main challenges in popular cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. Firstly, the chloro group is less reactive than bromo or iodo substituents, making the initial oxidative addition step to the palladium catalyst more difficult. Secondly, the benzothiazole ring system can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation.
Q2: Which palladium catalysts and ligands are most effective for Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura coupling of aryl chlorides, highly active catalyst systems are generally required. Bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective. These ligands help to stabilize the palladium catalyst and facilitate the challenging oxidative addition step.
Q3: What are common side reactions observed during Buchwald-Hartwig amination with this compound, and how can they be minimized?
A3: Common side reactions include hydrodehalogenation (replacement of the chloro group with hydrogen) and homocoupling of the amine. To minimize these, ensure a strictly inert atmosphere to exclude oxygen and moisture. The choice of a suitable base and a ligand that promotes reductive elimination over other pathways is also crucial.
Q4: How can I improve the yield of nucleophilic aromatic substitution (SNAr) reactions with this compound?
A4: The reactivity of this compound in SNAr reactions is enhanced by the electron-withdrawing nature of the benzothiazole ring. To improve yields, consider using a strong nucleophile and a polar aprotic solvent like DMF or DMSO to accelerate the reaction. The choice of base is also critical in deprotonating the nucleophile.
Q5: Are there specific safety precautions I should take when working with this compound?
A5: Yes, this compound and related compounds should be handled with care. Based on data for the similar compound 2-chlorobenzothiazole, it may be toxic if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[1] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor quality of reagents. | 1. Use a fresh batch of palladium precursor and ligand. Ensure rigorous exclusion of air and moisture. 2. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand like XPhos or an NHC ligand like IPr). Increase the reaction temperature. 3. Use freshly purified reagents. Boronic acids can degrade over time; consider using the corresponding pinacol ester. |
| Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) | 1. Presence of oxygen. 2. Unfavorable reaction kinetics. 3. Instability of the boronic acid (protodeboronation). | 1. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. Sometimes a change in solvent polarity can significantly alter the reaction outcome. 3. Use the boronic acid as its pinacol ester or trifluoroborate salt, which are generally more stable. |
| Product Purification Challenges | 1. Co-elution of product with starting materials or byproducts. 2. Product instability on silica gel. | 1. Optimize the reaction to go to full conversion to simplify purification. If co-elution is an issue, consider reverse-phase chromatography or recrystallization. 2. If the product is sensitive to silica gel, consider using a different stationary phase like alumina or a neutral silica gel. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
| Problem | Potential Cause | Troubleshooting Solution |
| Slow or Incomplete Reaction | 1. Weak nucleophile. 2. Insufficient activation of the aromatic ring. 3. Inappropriate solvent. | 1. Use a stronger nucleophile if possible. For weaker nucleophiles, increasing the reaction temperature may be necessary. 2. While the benzothiazole ring is activating, additional electron-withdrawing groups on the nucleophile can slow the reaction. 3. Use a polar aprotic solvent such as DMF, DMSO, or NMP to enhance the rate of SNAr reactions. |
| Formation of Multiple Products | 1. Side reactions of the nucleophile. 2. Reaction with other functional groups on the substrate. | 1. If the nucleophile has multiple reactive sites, consider using a protecting group strategy. 2. Ensure that other functional groups on your this compound derivative are compatible with the reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add 1,4-dioxane and water (typically a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add toluene, followed by the primary amine and then this compound.
-
Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Biological Relevance
Derivatives of 2-aminobenzothiazole have been investigated for their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. One important family of kinases is the Mitogen-Activated Protein Kinase (MAPK) family.
The MAPK signaling cascade is a crucial pathway that regulates cell proliferation, differentiation, apoptosis, and stress responses. The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory cytokines.[2] Benzothiazole derivatives have been identified as potential inhibitors of p38α MAPK, a key enzyme in this pathway.[2] By inhibiting p38α MAPK, these compounds can modulate downstream signaling and potentially exert therapeutic effects in inflammatory diseases and cancer.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-5-fluorobenzothiazole
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-5-fluorobenzothiazole. The information is tailored for researchers, scientists, and drug development professionals to navigate challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Route A: Sandmeyer Reaction starting from 4-fluoroaniline. This route involves the initial synthesis of 5-fluoro-2-aminobenzothiazole, followed by a diazotization and subsequent conversion of the diazonium salt to the 2-chloro derivative.
-
Route B: Chlorination of 5-fluoro-2-mercaptobenzothiazole. This is a more direct route that involves the conversion of the thiol group to a chloro group using a suitable chlorinating agent.
Q2: Which synthetic route is recommended for higher yield and purity?
A2: Both routes can provide good yields and purity with proper optimization. Route B, the chlorination of 5-fluoro-2-mercaptobenzothiazole, is a more direct, one-step process which can be advantageous. However, the starting material may be more expensive. Route A, the Sandmeyer reaction, is a multi-step process that may have a lower overall yield but starts from a more readily available precursor, 4-fluoroaniline. The choice of route may depend on the availability and cost of starting materials, as well as the scale of the synthesis.
Q3: What are the critical parameters to control for yield optimization in the Sandmeyer reaction (Route A)?
A3: Key parameters to control during the Sandmeyer reaction for converting 5-fluoro-2-aminobenzothiazole to this compound include:
-
Temperature: Diazotization should be performed at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.[1] The subsequent reaction with copper(I) chloride should also be carefully temperature-controlled.
-
pH: A strongly acidic medium is crucial for the formation and stability of the diazonium salt.[1]
-
Purity of Starting Material: The purity of the 5-fluoro-2-aminobenzothiazole is vital, as impurities can lead to side reactions and lower yields.[1]
-
Copper(I) Chloride Quality: The activity of the copper(I) chloride catalyst is critical. It should be freshly prepared or of high purity to ensure high reactivity.[1]
Q4: What are common side products in the chlorination of 2-mercaptobenzothiazoles (Route B)?
A4: Common side products can include the corresponding disulfide, which is formed by the oxidation of the starting material. Over-chlorination on the benzene ring is also a possibility, though less likely under controlled conditions. Incomplete reaction will result in the presence of the starting 5-fluoro-2-mercaptobenzothiazole in the final product.
Q5: How can I purify the final this compound product?
A5: Purification of this compound can typically be achieved through column chromatography on silica gel using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent or distillation under reduced pressure are also viable methods for obtaining a highly pure product.[1]
Synthetic Route A: Sandmeyer Reaction from 4-Fluoroaniline
This route involves two main stages: the synthesis of 5-fluoro-2-aminobenzothiazole and its subsequent conversion to this compound via a Sandmeyer reaction.
Stage 1: Synthesis of 5-Fluoro-2-aminobenzothiazole
This synthesis is based on the reaction of 4-fluoroaniline with potassium thiocyanate and bromine.
-
Materials: 4-fluoroaniline, potassium thiocyanate, glacial acetic acid, bromine.
-
Procedure:
-
In a well-ventilated fume hood, dissolve 4-fluoroaniline (1.0 eq) and potassium thiocyanate (1.2 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cooled mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
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Pour the reaction mixture into a beaker of ice water and neutralize with a concentrated ammonium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield 5-fluoro-2-aminobenzothiazole.
-
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Low or no product yield | Incomplete reaction. | Ensure the reaction is stirred for the recommended time. Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Low purity of starting materials. | Use high-purity 4-fluoroaniline and potassium thiocyanate. | |
| Incorrect reaction temperature. | Maintain the temperature at 0-5 °C during the bromine addition. | |
| Formation of a dark, tarry substance | Overheating during bromine addition. | Add the bromine solution slowly and ensure efficient cooling. |
| Side reactions due to impurities. | Purify starting materials before use. | |
| Product is difficult to filter | Fine particle size of the precipitate. | Allow the precipitate to age in the mother liquor before filtration. Use a different filter aid if necessary. |
Stage 2: Sandmeyer Reaction of 5-Fluoro-2-aminobenzothiazole
This stage involves the diazotization of the amino group followed by reaction with copper(I) chloride.
-
Materials: 5-fluoro-2-aminobenzothiazole, concentrated hydrochloric acid, sodium nitrite, copper(I) chloride.
-
Procedure:
-
Diazotization: In a flask, suspend 5-fluoro-2-aminobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Low yield of this compound | Decomposition of the diazonium salt. | Maintain a low temperature (0-5 °C) throughout the diazotization process. Add the sodium nitrite solution slowly to control any exotherm.[1] |
| Inactive copper(I) chloride catalyst. | Use freshly prepared or commercially available high-purity copper(I) chloride.[1] | |
| Incomplete reaction. | Allow sufficient reaction time for the conversion of the diazonium salt. Monitor the reaction by TLC. Gentle warming might be necessary. | |
| Formation of a dark-colored, tarry reaction mixture | Side reactions of the diazonium salt, such as coupling reactions or polymerization. | Ensure a strongly acidic environment to suppress side reactions. The purity of the starting amine is critical.[1] |
| Presence of a significant amount of 5-fluoro-2-hydroxybenzothiazole as a byproduct | Reaction of the diazonium salt with water. | Maintain a low temperature and minimize the amount of water in the reaction mixture where possible. |
Synthetic Route B: Chlorination of 5-Fluoro-2-mercaptobenzothiazole
This route offers a more direct synthesis of the target compound from a commercially available starting material.[2]
Experimental Protocol: Chlorination with Sulfuryl Chloride
-
Materials: 5-fluoro-2-mercaptobenzothiazole, sulfuryl chloride (SO₂Cl₂), dichloromethane (DCM), water.
-
Procedure:
-
In a round-bottom flask, dissolve 5-fluoro-2-mercaptobenzothiazole (1.0 eq) in dichloromethane.
-
Add a small amount of water (e.g., 0.1 eq). The addition of water has been reported to improve the efficiency of chlorination with sulfuryl chloride.[3]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1-1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by adding it to a cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Troubleshooting Guide: Chlorination Reaction
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Low yield of this compound | Inactive chlorinating agent. | Use a fresh bottle of sulfuryl chloride. |
| Suboptimal reaction conditions. | Ensure the reaction is carried out under anhydrous conditions (except for the catalytic amount of water). The reaction temperature should be controlled. | |
| Incomplete reaction. | Increase the reaction time or the amount of sulfuryl chloride. Monitor by TLC. | |
| Presence of multiple spots on TLC after chlorination | Formation of the disulfide byproduct. | Ensure a slight excess of the chlorinating agent is used. |
| Over-chlorination on the aromatic ring. | Control the stoichiometry of the sulfuryl chloride carefully. Lowering the reaction temperature may improve selectivity. | |
| Difficult workup | Emulsion formation during the quench. | Add brine to the aqueous layer to help break the emulsion. |
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route A: Sandmeyer Reaction | Route B: Chlorination |
| Starting Material | 4-Fluoroaniline | 5-Fluoro-2-mercaptobenzothiazole |
| Number of Steps | 2 | 1 |
| Key Reagents | NaNO₂, CuCl | SO₂Cl₂ |
| Typical Overall Yield | 40-60% (estimated) | 70-90% (estimated) |
| Key Challenges | Handling of unstable diazonium salts, catalyst activity. | Handling of corrosive sulfuryl chloride, potential side reactions. |
Table 2: Optimized Reaction Conditions
| Reaction | Parameter | Optimized Value |
| Diazotization (Route A) | Temperature | 0-5 °C |
| Acid | Concentrated HCl | |
| NaNO₂ equivalents | 1.1 eq | |
| Sandmeyer Reaction (Route A) | Temperature | 0-5 °C initially, then warm to RT or 50 °C |
| Catalyst | Copper(I) Chloride (freshly prepared or high purity) | |
| Chlorination (Route B) | Chlorinating Agent | Sulfuryl Chloride |
| Temperature | 0 °C to Room Temperature | |
| Additive | Catalytic amount of water |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via Route A.
Caption: Workflow for the synthesis of this compound via Route B.
Caption: Logical troubleshooting workflow for optimizing the Sandmeyer reaction yield.
References
Technical Support Center: Purification of 2-Chloro-5-fluorobenzothiazole
Disclaimer: Specific experimental data on the purification of 2-Chloro-5-fluorobenzothiazole is limited in publicly available literature. The following troubleshooting guides and protocols are based on general principles for the purification of related halogenated benzothiazole derivatives and other organic compounds. Researchers should consider these as starting points and may need to optimize the procedures for their specific samples.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in related benzothiazole syntheses can include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be substituted anilines or other precursors.
-
Byproducts: Formation of isomers or products from side reactions.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.[1]
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Degradation Products: Compounds formed by decomposition of the product, potentially from exposure to heat or light.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the purification.
-
Recrystallization: Often the first choice for solid compounds to remove small amounts of impurities. It is effective for obtaining high-purity crystalline material.
-
Column Chromatography: Useful for separating mixtures with multiple components or when impurities have similar solubility to the product.[2][3][4] It is highly effective but can be more time-consuming and require larger volumes of solvent.
-
Distillation (under reduced pressure): Suitable if the compound is a liquid or a low-melting solid and is thermally stable. It is effective for separating components with different boiling points.
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[5]
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
-
Common solvent systems for halogenated aromatic compounds include ethanol, methanol/water, acetone/water, heptane/ethyl acetate, and toluene.[6][7] Solubility tests with small amounts of your crude product are recommended to find the best solvent or solvent pair.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated.[8] 2. The solution is supersaturated but requires nucleation. | 1. Boil off some solvent to concentrate the solution and cool again.[9] 2. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[5] |
| The product "oils out" instead of crystallizing. | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly.[8] 3. High concentration of impurities. | 1. Use a lower-boiling point solvent or a different solvent system. 2. Allow the solution to cool more slowly. Insulate the flask to retain heat.[8] 3. Consider a preliminary purification step like a wash or column chromatography. |
| Low recovery of the purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[9] 2. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals.[9] 2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtration. |
| The purified product is still colored. | Inefficient removal of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.[10] |
General Purification Workflow
Caption: A general workflow for the purification of crude this compound.
Experimental Protocols
General Recrystallization Protocol
This protocol is a general guideline and should be adapted based on the specific properties of the crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/heptane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[10] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following table presents hypothetical data to illustrate the expected outcome of a successful purification. Actual results will vary.
| Purification Stage | Mass (g) | Purity (%) | Recovery (%) |
| Crude Product | 10.0 | 85 | - |
| After Recrystallization | 7.8 | 99.5 | 78 |
| Mother Liquor | - | - | - |
Logical Relationships in Purification Method Selection
Caption: Logical decision tree for selecting a primary purification method.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization [wiredchemist.com]
Technical Support Center: Suzuki Coupling with 2-Chloro-5-fluorobenzothiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-Chloro-5-fluorobenzothiazole in Suzuki-Miyaura cross-coupling reactions. The information is tailored to scientists in the pharmaceutical and drug development fields to help overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound shows low or no conversion of the starting material. What are the primary causes?
A1: Low or no conversion when using this compound is a common issue, often stemming from the difficult activation of the C-Cl bond and potential catalyst inhibition. Key factors to investigate include:
-
Inefficient Oxidative Addition: The Carbon-Chlorine bond in this compound is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step to the Pd(0) catalyst challenging and often the rate-limiting step.
-
Catalyst Deactivation/Inhibition: The nitrogen and sulfur atoms within the benzothiazole ring can act as Lewis bases and coordinate to the palladium catalyst. This can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.
-
Poor Catalyst/Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this unreactive aryl chloride. More specialized, electron-rich, and bulky phosphine ligands are typically required to promote the reaction.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid (or its ester) to form a biaryl byproduct is often a sign of issues with the generation or stability of the active Pd(0) catalyst. To mitigate this:
-
Ensure a Rigorously Inert Atmosphere: Use a robust inert gas (Argon or Nitrogen) and employ freeze-pump-thaw cycles or sparging to thoroughly degas all solvents and the reaction vessel before adding the catalyst.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃, in combination with a suitable ligand, can be more effective than using Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂(dppf)) which require in situ reduction. Inefficient reduction of Pd(II) can lead to species that promote homocoupling.
-
Optimize Catalyst and Ligand Loading: While a higher catalyst loading might seem beneficial, it can sometimes increase the rate of side reactions. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1) to keep the metal center stabilized.
Q3: What is protodeboronation and how can I prevent it with my boronic acid coupling partner?
A3: Protodeboronation is a common side reaction where the boronic acid reacts with residual water or other protic sources in the reaction mixture, leading to the replacement of the boronic acid group with a hydrogen atom. This is particularly problematic with electron-rich or heteroaryl boronic acids.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Switch to a Boronic Ester or Trifluoroborate Salt: Boronic acid pinacol esters (Bpin) or potassium trifluoroborate salts (BF₃K) are generally more stable towards protodeboronation. They slowly hydrolyze in situ to release the boronic acid for the catalytic cycle.
-
Choice of Base: While a base is necessary, a very strong base in a protic solvent can accelerate protodeboronation. Consider using a milder base like K₂CO₃ or using an anhydrous base like K₃PO₄ in an anhydrous solvent system.
Q4: Which catalyst system is recommended for the Suzuki coupling of this compound?
A4: Due to the electron-deficient nature and the presence of a C-Cl bond, a highly active catalyst system is required. General-purpose catalysts are often insufficient. The recommended approach involves:
-
Palladium Source: A Pd(0) source like Pd₂(dba)₃ or a well-defined Pd(II) precatalyst that readily reduces to Pd(0) is preferred. Examples include Buchwald precatalysts (e.g., XPhos Pd G3).
-
Ligand Selection: Bulky, electron-rich monophosphine ligands are critical. These ligands stabilize the palladium center, promote the challenging oxidative addition step, and accelerate the final reductive elimination. Commonly successful ligands for heteroaryl chlorides include:
-
Buchwald Ligands: SPhos, XPhos, RuPhos.
-
Other Electron-Rich Ligands: Tri(tert-butyl)phosphine (P(t-Bu)₃).
-
Q5: My reaction seems to stall after a certain time, and I observe the formation of palladium black. What does this indicate?
A5: The formation of palladium black (finely divided palladium metal) is a clear sign of catalyst decomposition. The active, soluble Pd(0) complex has likely aggregated and precipitated out of solution, halting the catalytic cycle. This can be caused by:
-
High Reaction Temperatures: While heat is often needed to drive the reaction, excessive temperatures can accelerate catalyst decomposition.
-
Insufficient Ligand: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of the ligand might be beneficial.
-
Oxygen Contamination: As mentioned, oxygen will rapidly degrade the active catalyst.
If palladium black is observed, the reaction has likely stopped. The troubleshooting strategy would be to restart the reaction with fresh catalyst under more carefully controlled conditions (lower temperature, better degassing, optimized ligand ratio).
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a generalized starting point based on successful couplings of similar electron-deficient heteroaryl chlorides. Optimization for specific boronic acid partners is highly recommended.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Source (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine Ligand (e.g., SPhos, 3.6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the base, the palladium source, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki Coupling of 2-Chlorobenzothiazole Analogs
| Coupling Partner (Aryl Boronic Acid) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 95 | 31 | Moderate |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 120 | 12 | 80-95 |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | High |
| 3,5-Dimethylphenylboronic acid | XPhos Pd G3 | K₃PO₄ | t-Amyl Alcohol | 110 | 16 | High |
Note: Yields are based on analogous systems reported in the literature and should be considered as a general guide. Actual yields with this compound may vary and require optimization.[1]
Mandatory Visualization
References
How to increase the purity of 2-Chloro-5-fluorobenzothiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to increase the purity of 2-Chloro-5-fluorobenzothiazole. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Troubleshooting Guides and FAQs
Q1: My synthesized this compound has a low purity. What are the common impurities and how can I remove them?
A1: Low purity in synthesized this compound can be attributed to several factors, including unreacted starting materials, byproducts from side reactions, or degradation of the final product.
Common Potential Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-mercapto-5-fluorobenzothiazole.
-
Over-chlorinated or Incompletely Chlorinated Species: The synthesis of 2-chlorobenzothiazoles often involves a chlorinating agent. Incomplete or excessive chlorination can lead to related impurities.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can also be a source of impurity.
-
Hydrolysis Products: The 2-chloro group is susceptible to hydrolysis, which can lead to the formation of 2-hydroxy-5-fluorobenzothiazole.
General Purification Strategies:
-
Aqueous Wash: Washing the crude product with water can help remove water-soluble impurities and residual acids from the reaction. Neutralization with a mild base like sodium bicarbonate solution can also be employed to remove acidic byproducts.
-
Recrystallization: This is a highly effective method for removing small amounts of impurities. The choice of solvent is critical.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.
-
Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. A patent for the preparation of the related compound 2-chlorobenzothiazole describes purification by distillation under reduced pressure.[1]
Q2: How do I choose the right solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aromatic and halogenated compounds, a variety of solvents can be considered. A systematic approach to solvent selection is recommended.
Solvent Selection Workflow:
Caption: A workflow diagram for selecting an appropriate recrystallization solvent.
Q3: I am still having trouble getting pure crystals. What are some common issues during recrystallization and how can I troubleshoot them?
A3: Several issues can arise during recrystallization. Here are some common problems and their solutions:
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower boiling point solvent. - Use a larger volume of solvent. - For a two-solvent system, add more of the 'good' solvent. |
| No Crystal Formation | The solution is not saturated enough, or crystallization is slow to initiate. | - Evaporate some of the solvent to increase concentration. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath. |
| Colored Impurities Remain | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and then filter it hot before cooling to crystallize. |
| Low Recovery | Too much solvent was used, or the compound has some solubility in the cold solvent. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled before filtration. |
Q4: When should I use column chromatography, and how do I select the mobile phase?
A4: Column chromatography is recommended when recrystallization is ineffective, particularly when impurities have similar solubility profiles to the product or when there are multiple impurities. The goal is to find a solvent system (mobile phase) that moves your compound off the stationary phase (typically silica gel) with a retention factor (Rf) of approximately 0.3 on a Thin Layer Chromatography (TLC) plate.
Mobile Phase Selection for Column Chromatography:
Caption: A logical workflow for selecting a mobile phase for column chromatography.
Q5: How can I assess the purity of my final product?
A5: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.
-
Add More Solvent: Continue to add small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for purification using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Selected eluent (mobile phase) determined by TLC analysis
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the non-polar component of your eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.
-
Fraction Collection: Collect the eluting solvent in fractions using test tubes.
-
Analysis: Monitor the fractions by TLC to determine which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Potential Recrystallization Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Heptane | 0.1 | 98 | Good for non-polar compounds. Often used as an anti-solvent. |
| Toluene | 2.4 | 111 | Good for aromatic compounds. |
| Dichloromethane | 3.1 | 40 | A good solvent for a wide range of organic compounds. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent. |
| Acetone | 5.1 | 56 | A polar aprotic solvent. |
| Isopropanol | 3.9 | 82 | A polar protic solvent. |
| Ethanol | 4.3 | 78 | A common polar protic solvent for recrystallization. |
| Methanol | 5.1 | 65 | A highly polar protic solvent. |
Note: The suitability of each solvent must be determined experimentally.
References
- 1. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 2. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-5-fluorobenzothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-fluorobenzothiazole and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways for the preparation of this compound:
-
Sandmeyer Reaction: This classic method involves the diazotization of 2-Amino-5-fluorobenzothiazole followed by a copper(I) chloride-mediated conversion of the diazonium salt to the 2-chloro derivative. This is a widely used method for introducing a halogen at the 2-position of the benzothiazole ring system.[1][2]
-
Chlorination of 2-Mercapto-5-fluorobenzothiazole: An alternative and often high-yielding method is the direct chlorination of 2-Mercapto-5-fluorobenzothiazole using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).[3][4]
Q2: How does the 5-fluoro substituent affect the synthesis?
A2: The fluorine atom at the 5-position is an electron-withdrawing group. This can influence the reactivity of the benzothiazole ring and the 2-amino or 2-mercapto group. While specific literature on the direct impact on 2-chlorination is scarce, generally, electron-withdrawing groups can affect the nucleophilicity of the starting material and the stability of reaction intermediates. In the context of the Sandmeyer reaction, the electronic nature of substituents on the aromatic ring can influence the stability and reactivity of the diazonium salt.
Q3: What are the most common impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials (2-Amino-5-fluorobenzothiazole or 2-Mercapto-5-fluorobenzothiazole), byproducts from side reactions such as the formation of 2-hydroxy-5-fluorobenzothiazole if water is not carefully excluded in certain steps, and disulfide formation (bis(5-fluoro-2-benzothiazolyl) disulfide) in the case of the mercapto route.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Diazotization (Sandmeyer Route) | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine. |
| Decomposition of Diazonium Salt (Sandmeyer Route) | The diazonium salt is unstable at higher temperatures. Prepare and use the diazonium salt immediately without isolation, and maintain a low temperature throughout the process until the addition to the copper(I) chloride solution. |
| Inefficient Chlorination | For the Sandmeyer reaction, ensure the copper(I) chloride is freshly prepared or of high purity. For the sulfuryl chloride method, consider the addition of a small amount of water, as this has been reported to catalyze the reaction and improve yields.[4] |
| Suboptimal Reaction Conditions | Optimize the solvent, temperature, and reaction time. For the chlorination of 2-mercaptobenzothiazoles, ensure a sufficient excess of the chlorinating agent is used. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Formation of 2-Hydroxy-5-fluorobenzothiazole (Sandmeyer Route) | This can occur if the diazonium salt reacts with water. Ensure all reagents and solvents are anhydrous and that the reaction is protected from atmospheric moisture. |
| Formation of Disulfide Byproduct (Mercapto Route) | Incomplete chlorination of the 2-mercaptobenzothiazole can lead to the formation of the corresponding disulfide. Ensure a sufficient amount of the chlorinating agent is used and that the reaction goes to completion. |
| Azo Coupling (Sandmeyer Route) | If the pH of the reaction mixture is not sufficiently acidic, the diazonium salt can couple with unreacted 2-Amino-5-fluorobenzothiazole to form colored azo compounds. Maintain a strongly acidic environment. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Impurities | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. |
| Product Instability | 2-Chlorobenzothiazoles can be susceptible to hydrolysis. Avoid prolonged exposure to water and basic conditions during workup. Ensure the product is stored in a cool, dry, and dark place. |
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-Chlorobenzothiazole Derivatives
| Synthetic Route | Starting Material | Key Reagents | Typical Yields | Advantages | Common Pitfalls |
| Sandmeyer Reaction | 2-Amino-5-fluorobenzothiazole | NaNO₂, HCl, CuCl | Moderate to Good | Well-established, versatile | Temperature sensitive, byproduct formation, handling of unstable diazonium salts |
| Chlorination | 2-Mercapto-5-fluorobenzothiazole | SO₂Cl₂ | Good to Excellent | High yields, simple procedure | Potential for disulfide byproduct, handling of corrosive reagents |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Adapted from general Sandmeyer procedures)
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-fluorobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Evolution of nitrogen gas should be observed.
-
Workup and Purification: Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Chlorination of 2-Mercapto-5-fluorobenzothiazole (Adapted from literature on related compounds)
-
In a round-bottom flask, suspend 2-Mercapto-5-fluorobenzothiazole (1.0 eq) in a suitable inert solvent (e.g., dichloromethane).
-
Cool the suspension in an ice bath.
-
Slowly add sulfuryl chloride (2.0-3.0 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Workup and Purification: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-fluorobenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Chloro-5-fluorobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is through the chlorination of its precursor, 2-mercapto-5-fluorobenzothiazole.[1][2][3][4] This transformation is typically achieved using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[3][4]
Q2: What are the main challenges when scaling up the chlorination of 2-mercapto-5-fluorobenzothiazole?
A2: Scaling up this synthesis presents several challenges, including:
-
Poor reproducibility and low yields: This is a frequently encountered issue in the chlorination step with sulfuryl chloride.[1][2][5]
-
Exothermic reaction and temperature control: The reaction is exothermic, and improper heat management can lead to side reactions and safety hazards.[3][5][6]
-
Byproduct formation: Undesirable byproducts such as bis(5-fluorobenzothiazol-2-yl) disulfide and other tarry impurities can form, complicating purification.[7]
-
Gas evolution: The reaction and subsequent quenching of excess sulfuryl chloride produce significant amounts of hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5]
-
Mixing efficiency: Inadequate mixing in larger reactors can lead to localized "hot spots" and concentration gradients, negatively impacting yield and purity.[6]
Q3: How can I improve the yield and reproducibility of the chlorination reaction?
A3: A key finding to enhance this reaction is the addition of a controlled amount of water to the reaction mixture when using sulfuryl chloride.[1][2][5] The in-situ generation of acid from the partial hydrolysis of sulfuryl chloride has been shown to significantly improve the efficiency and consistency of the reaction.[1][5]
Q4: What are the safety precautions to consider during the scale-up process?
A4: Safety is paramount. Key precautions include:
-
Conducting the reaction in a well-ventilated area or a fume hood with appropriate gas scrubbing capabilities.
-
Careful and controlled addition of reagents, especially sulfuryl chloride.
-
Implementing robust temperature monitoring and control systems.
-
Being prepared for a highly exothermic reaction during the quenching of excess sulfuryl chloride with water, which can be violent and release large volumes of gas.[5]
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Consider slightly increasing the molar ratio of sulfuryl chloride.- Add a catalytic amount of water (e.g., 2 equivalents) to the reaction mixture to improve efficiency.[1][5] |
| Degradation of product. | - Maintain the reaction temperature within the recommended range (e.g., 10-30°C) to minimize side reactions.[3]- Quench the reaction promptly once complete. | |
| Poor Reproducibility | Inconsistent reaction conditions. | - Standardize all reaction parameters, including reagent purity, solvent moisture content, addition rates, and temperature profiles.- The addition of water has been shown to significantly improve reproducibility.[1][2][5] |
| Formation of Solid Byproducts (e.g., disulfide) | Incomplete chlorination. | - Ensure sufficient chlorinating agent is used.- Slower addition of the substrate to the sulfuryl chloride can sometimes minimize disulfide formation. |
| Dark-colored Reaction Mixture or Tarry Products | Side reactions due to high temperatures. | - Improve heat dissipation by using a reactor with a larger surface area-to-volume ratio or a more efficient cooling system.- Ensure uniform mixing to prevent localized overheating.[6] |
| Runaway Reaction During Quenching | Uncontrolled hydrolysis of excess sulfuryl chloride. | - Add the reaction mixture slowly to a cooled, stirred mixture of ice and water.- Ensure the quenching vessel has adequate headspace and is well-ventilated to handle gas evolution.[5] |
| Difficulty in Purification | Presence of multiple impurities. | - Optimize the reaction conditions to minimize byproduct formation.- Consider a pre-purification step, such as washing the crude product with a dilute base to remove acidic impurities before distillation.- Perform fractional distillation under high vacuum to separate the product from close-boiling impurities.[3][8] |
Experimental Protocols
Synthesis of 2-mercapto-5-fluorobenzothiazole
This procedure is based on the reaction of an o-haloaniline with carbon disulfide.[9]
| Reagent | Molar Mass ( g/mol ) | Amount (molar eq.) | Quantity |
| 2-Bromo-4-fluoroaniline | 190.02 | 1.0 | 19.0 g |
| Carbon Disulfide (CS₂) | 76.14 | 1.5 | 11.4 g (8.6 mL) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 2.0 | 30.5 g |
| Toluene | - | - | 200 mL |
Procedure:
-
To a stirred solution of 2-bromo-4-fluoroaniline in toluene, add carbon disulfide.
-
Add DBU to the mixture and heat the reaction to 80°C.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-mercapto-5-fluorobenzothiazole.
Synthesis of this compound
This protocol is adapted from established methods for chlorinating 2-mercaptobenzothiazoles.[3][4]
| Reagent | Molar Mass ( g/mol ) | Amount (molar eq.) | Quantity |
| 2-mercapto-5-fluorobenzothiazole | 185.22 | 1.0 | 18.5 g |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 6.0 | 81.0 g (48.8 mL) |
| Water (optional, for improved yield) | 18.02 | 2.0 | 3.6 mL |
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, add sulfuryl chloride and cool to 10-15°C.
-
If using, add the water slowly to the sulfuryl chloride while maintaining the temperature.
-
Slowly add a solution of 2-mercapto-5-fluorobenzothiazole in a minimal amount of an inert solvent (e.g., dichloromethane) or add the solid portion-wise to the stirred sulfuryl chloride solution, maintaining the temperature between 10-30°C.[3] The heat of the reaction may raise the temperature to 35-40°C.[3]
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Slowly and carefully pour the reaction mixture into a stirred mixture of ice and water to decompose the excess sulfuryl chloride. Caution: This is a highly exothermic process with significant gas evolution. [5]
-
Separate the organic layer, and wash it sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. [PDF] Water-Promoted Chlorination of 2-Mercaptobenzothiazoles | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Chloro-5-fluorobenzothiazole
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis of 2-Chloro-5-fluorobenzothiazole, a key intermediate in pharmaceutical and agrochemical research. The following sections outline two primary alternative synthesis routes, complete with experimental protocols, quantitative data, and troubleshooting advice to assist researchers in their synthetic endeavors.
Alternative Synthesis Routes at a Glance
Two robust and validated methods for the synthesis of this compound are presented:
-
Route 1: Diazotization and Sandmeyer Reaction of 2-Amino-5-fluorobenzothiazole. This classic approach involves the conversion of a readily available amino-substituted benzothiazole to the desired chloro-derivative.
-
Route 2: Chlorination of 5-Fluoro-2-mercaptobenzothiazole. This route utilizes a mercapto-substituted benzothiazole as the precursor, which undergoes chlorination to yield the final product.
Route 1: Sandmeyer Reaction of 2-Amino-5-fluorobenzothiazole
This synthetic pathway begins with the formation of 2-Amino-5-fluorobenzothiazole from 4-fluoroaniline, followed by a diazotization and subsequent Sandmeyer reaction to introduce the chlorine atom at the 2-position.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-fluorobenzothiazole
-
In a well-ventilated fume hood, dissolve 4-fluoroaniline (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add potassium thiocyanate (1.1 eq.) to the cooled solution with stirring.
-
Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.
-
Filter the precipitate, wash with water, and dry to obtain 2-Amino-5-fluorobenzothiazole.
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Suspend 2-Amino-5-fluorobenzothiazole (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Warm the reaction mixture to 50-60 °C and maintain for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Quantitative Data
| Parameter | Step 1: Aminobenzothiazole Synthesis | Step 2: Sandmeyer Reaction |
| Typical Yield | 65-75% | 50-65% |
| Reaction Time | 12-16 hours | 2-3 hours |
| Temperature | 0-10 °C (addition), RT (stirring) | 0-5 °C (diazotization), 50-60 °C (reaction) |
| Key Reagents | 4-Fluoroaniline, KSCN, Bromine | 2-Amino-5-fluorobenzothiazole, NaNO2, CuCl |
Troubleshooting and FAQs
Q1: The yield of 2-Amino-5-fluorobenzothiazole is low. What are the possible causes?
-
Incomplete reaction: Ensure the reaction is stirred for the recommended duration. Monitor the reaction progress by TLC.
-
Temperature control: Maintaining a low temperature during the bromine addition is crucial to prevent side reactions.
-
Reagent quality: Use pure and dry reagents. Moisture can interfere with the reaction.
Q2: During the Sandmeyer reaction, a dark, tar-like substance is formed. Why does this happen?
-
Decomposition of the diazonium salt: This is often due to the temperature rising above 5 °C during diazotization or the addition to the copper catalyst. Ensure efficient cooling and slow, controlled additions.
-
Impure starting material: Impurities in the 2-Amino-5-fluorobenzothiazole can promote decomposition.
Q3: How can I confirm the formation of the diazonium salt before proceeding with the Sandmeyer reaction?
-
A spot test with a solution of 2-naphthol in aqueous NaOH can be used. A small amount of the diazonium salt solution added to the 2-naphthol solution will produce a bright orange-red azo dye, indicating the presence of the diazonium salt.
Route 2: Chlorination of 5-Fluoro-2-mercaptobenzothiazole
This alternative route involves the direct chlorination of a mercaptobenzothiazole precursor.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound via chlorination.
Experimental Protocol
-
In a fume hood, suspend 5-Fluoro-2-mercaptobenzothiazole (1.0 eq.) in an inert solvent such as dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1-1.5 eq.) dropwise to the suspension with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, carefully quench the excess sulfuryl chloride by slowly adding the reaction mixture to ice-water.
-
Separate the organic layer, and wash it with water and a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain this compound.
Quantitative Data
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Time | 2-4 hours |
| Temperature | 0-10 °C (addition), RT (stirring) |
| Key Reagents | 5-Fluoro-2-mercaptobenzothiazole, Sulfuryl Chloride |
Troubleshooting and FAQs
Q1: The chlorination reaction is sluggish or incomplete. What can be done?
-
Reagent quality: Ensure the sulfuryl chloride is fresh and has not decomposed.
-
Activation: The addition of a catalytic amount of water has been reported to improve the efficiency of this reaction by forming acidic species in situ.[1]
-
Temperature: While the initial addition should be cold, allowing the reaction to proceed at room temperature or gentle heating (e.g., 40 °C) may be necessary for complete conversion.
Q2: What are the common side products in this chlorination reaction?
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Over-chlorination of the benzothiazole ring can occur if an excess of sulfuryl chloride is used or if the reaction temperature is too high.
-
Formation of disulfide byproducts is also a possibility if the starting material is not fully consumed.
Q3: How should I handle sulfuryl chloride safely?
-
Sulfuryl chloride is a corrosive and moisture-sensitive reagent. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It reacts violently with water, releasing toxic gases (SO2 and HCl).
This technical support guide is intended for use by qualified researchers and scientists. All experiments should be conducted with appropriate safety precautions in a laboratory setting.
References
Technical Support Center: 2-Chloro-5-fluorobenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with essential information for the stable storage and handling of 2-Chloro-5-fluorobenzothiazole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Inconsistent reaction yields or unexpected byproducts.
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Purity of Starting Material: Before use, confirm the purity of your this compound lot using a suitable analytical method like HPLC or NMR.
-
Review Storage Conditions: Ensure the compound has been stored under the recommended conditions.[1]
-
Evaluate Reaction Conditions: Assess your experimental setup for the presence of potential degradation triggers.
-
Implement Mitigation Strategies: Based on your evaluation, apply the following strategies to minimize degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields or byproducts.
Issue 2: Discoloration or change in physical appearance of the stored compound.
Possible Cause: Degradation of the compound upon storage. This compound is a solid, and any change in color (e.g., yellowing) or consistency may indicate degradation.[1]
Troubleshooting Steps:
-
Assess Storage Environment: Verify that the compound is stored in a cool, dry, and dark place.[1]
-
Check Container Seal: Ensure the container is tightly sealed to prevent exposure to moisture and air.
-
Consider Inert Atmosphere: For long-term storage, evaluate if storage under an inert atmosphere (e.g., argon or nitrogen) is necessary to prevent oxidative degradation.[1]
-
Re-analyze Purity: Perform a purity check using HPLC or NMR to identify any degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For extended storage periods, storing under an inert atmosphere such as argon or nitrogen is recommended to minimize oxidative and hydrolytic degradation.[1]
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathway is expected to be nucleophilic substitution at the 2-position, particularly hydrolysis of the chloro group to form 2-hydroxy-5-fluorobenzothiazole. Other potential degradation pathways include photodegradation upon exposure to light and thermal decomposition at elevated temperatures.
Degradation Pathways
Caption: Potential degradation pathways for this compound.
Q3: Are there any recommended stabilizers for this compound?
A3: While specific stabilizers for this compound are not extensively documented, the use of acid scavengers can be beneficial. Degradation, particularly hydrolysis, can release hydrochloric acid (HCl), which can catalyze further degradation. Acid scavengers, such as hindered amines or epoxides, neutralize this acid.[2][3] Additionally, for preventing oxidative degradation, the inclusion of antioxidants like hindered phenols may be considered, especially for long-term storage or use in solution.
Q4: How can I monitor the stability of this compound over time?
A4: A stability-indicating HPLC method is the recommended approach for monitoring the purity of this compound and detecting the formation of degradation products. Regular testing of stored samples will provide a stability profile. The frequency of testing for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][5]
Data Presentation
Table 1: Illustrative Purity of this compound under Different Storage Conditions (12 Months)
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Light Exposure | Purity (%) | Major Degradant (%) |
| Recommended | 2-8 | < 40 | Dark | > 99.0 | < 0.1 |
| Room Temperature | 25 | 60 | Dark | 98.5 | 0.5 |
| Accelerated | 40 | 75 | Dark | 95.2 | 2.8 |
| Photostability | 25 | 60 | 1.2 million lux hours | 92.1 | 4.5 |
Note: Data are illustrative and based on typical degradation patterns for similar compounds. Actual results may vary.
Table 2: Recommended Stabilizers for Halogenated Heterocyclic Compounds
| Stabilizer Type | Example | Function |
| Acid Scavenger | Hindered Amine Light Stabilizers (HALS), Epoxidized Soybean Oil (ESBO) | Neutralizes acidic byproducts (e.g., HCl) to prevent autocatalytic degradation. |
| Antioxidant | Butylated Hydroxytoluene (BHT), Irganox® 1010 | Inhibits oxidation by scavenging free radicals. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Testing
Objective: To quantify the purity of this compound and detect its potential degradation products.
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a similar concentration as the working standard. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Identify and quantify the main peak and any impurity peaks based on retention times and peak areas.
Protocol 2: Accelerated Stability Study (Forced Degradation)
Objective: To rapidly assess the stability of this compound under stress conditions.
Methodology:
-
Hydrolytic Degradation:
-
Prepare solutions of the compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.
-
Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
Analyze the samples by HPLC at various time points.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature and analyze by HPLC at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][6][7]
-
Keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample to elevated temperatures (e.g., 80 °C) in a stability chamber.
-
Analyze the sample by HPLC at various time points.
-
Experimental Workflow for Stability Testing
Caption: Workflow for conducting stability studies.
References
- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jordilabs.com [jordilabs.com]
- 3. ikev.org [ikev.org]
- 4. researchgate.net [researchgate.net]
- 5. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
Validation & Comparative
¹H NMR Characterization of 2-Chloro-5-fluorobenzothiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR characterization of 2-Chloro-5-fluorobenzothiazole with related benzothiazole derivatives. Due to the limited availability of public experimental ¹H NMR data for this compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and compares it with the available experimental data for 2-chlorobenzothiazole and 5-fluorobenzothiazole. This approach allows for a detailed analysis of the expected spectral features of the target compound.
Data Presentation: ¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR spectral data for this compound and the available experimental data for its structural analogs, 2-chlorobenzothiazole and a general representation for 5-fluorobenzothiazole. The predicted values for the target compound are derived from the additive effects of chloro and fluoro substituents on the benzothiazole ring system.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | ~7.8 (predicted) | dd | J(H4-H6) ≈ 2.5, J(H4-F) ≈ 4.5 |
| H-6 | ~7.2 (predicted) | ddd | J(H6-H7) ≈ 8.8, J(H6-F) ≈ 8.8, J(H6-H4) ≈ 2.5 | |
| H-7 | ~7.9 (predicted) | dd | J(H7-H6) ≈ 8.8, J(H7-F) ≈ 5.0 | |
| 2-Chlorobenzothiazole | H-4/H-7 | 7.95-8.05 | m | - |
| H-5/H-6 | 7.35-7.50 | m | - | |
| 5-Fluorobenzothiazole (general) | H-4 | ~7.6 | dd | J(H4-H6) ≈ 2.6, J(H4-F) ≈ 4.8 |
| H-6 | ~7.0 | ddd | J(H6-H7) ≈ 9.0, J(H6-F) ≈ 9.0, J(H6-H4) ≈ 2.6 | |
| H-7 | ~7.8 | dd | J(H7-H6) ≈ 9.0, J(H7-F) ≈ 5.2 |
Note: The data for this compound is predicted. The data for 2-chlorobenzothiazole and 5-fluorobenzothiazole is based on typical values and may vary depending on the solvent and experimental conditions.
Interpretation and Comparison
The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.
-
H-7: The proton at the 7-position is expected to appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom at the 5-position.
-
H-6: The proton at the 6-position is predicted to be a doublet of doublet of doublets (ddd) due to coupling with H-7, H-4, and the fluorine atom.
-
H-4: The proton at the 4-position is expected to be a doublet of doublets (dd) due to coupling with H-6 and the fluorine atom.
In comparison, the ¹H NMR spectrum of 2-chlorobenzothiazole shows two multiplets, as the four aromatic protons are less differentiated. The introduction of the fluorine atom in 5-fluorobenzothiazole leads to the characteristic splitting patterns due to H-F coupling, which is also anticipated for this compound. The electron-withdrawing nature of both the chloro and fluoro substituents is expected to shift the proton signals of this compound downfield compared to unsubstituted benzothiazole.
Experimental Protocols
A standard protocol for the acquisition of ¹H NMR spectra of benzothiazole derivatives is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the benzothiazole sample.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred. The final sample height in the tube should be approximately 4-5 cm.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Standard acquisition parameters are used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
3. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and integration of the signals.
-
Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).
Visualizations
Structural and Spectral Relationship
The following diagram illustrates the structure of this compound and the predicted coupling interactions that give rise to the expected ¹H NMR signals.
Caption: Structure of this compound and its predicted ¹H NMR couplings.
Experimental Workflow
This diagram outlines the key steps in the ¹H NMR characterization of a benzothiazole derivative.
Caption: Workflow for ¹H NMR characterization of benzothiazole derivatives.
Comparative 13C NMR Analysis of 2-Chloro-5-fluorobenzothiazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-5-fluorobenzothiazole, a key intermediate in pharmaceutical and materials science, with its structural analogs. By presenting experimental and predicted data, this document serves as a valuable resource for the characterization and quality control of this important heterocyclic compound.
Introduction to 13C NMR in Heterocyclic Chemistry
13C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the context of substituted benzothiazoles, this method provides crucial information on the electronic environment of each carbon atom in the bicyclic system. The chemical shifts are highly sensitive to the nature and position of substituents, such as halogens, which significantly influence the electron density distribution through inductive and resonance effects. This guide focuses on the interpretation of the 13C NMR spectrum of this compound by comparing it with predicted data and the experimental spectra of closely related compounds.
Comparative Data of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for 2-chlorobenzothiazole and 5-fluoro-2-methyl-benzothiazole. This comparison allows for the assignment of the carbon signals in the target molecule and highlights the impact of the chloro and fluoro substituents on the benzothiazole core.
| Carbon Position | This compound (Predicted, ppm) | 2-Chlorobenzothiazole (Experimental, ppm)[1] | 5-Fluoro-2-methyl-benzothiazole (Experimental, ppm)[2][3] |
| C2 | 155.2 | 154.1 | 165.8 |
| C4 | 122.5 | 126.8 | 121.3 (d, J=10.2 Hz) |
| C5 | 159.5 (d, J=242.5 Hz) | 126.4 | 159.2 (d, J=239.8 Hz) |
| C6 | 115.0 (d, J=25.1 Hz) | 124.5 | 113.8 (d, J=24.5 Hz) |
| C7 | 123.0 (d, J=9.0 Hz) | 122.1 | 122.4 (d, J=8.7 Hz) |
| C8 (C3a) | 133.0 | 132.8 | 132.5 |
| C9 (C7a) | 148.5 | 152.0 | 148.2 |
Note: Predicted data for this compound was generated using a standard NMR prediction engine. Experimental data for comparison compounds were obtained from publicly available spectral databases. The splitting pattern (d = doublet) and coupling constants (J in Hz) for the fluorinated compound are due to C-F coupling.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general procedure for acquiring a 13C NMR spectrum of a substituted benzothiazole derivative.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the solid compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument should be tuned to the 13C frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Key acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: 1-2 seconds
-
Number of scans (ns): 1024 to 4096, depending on the sample concentration.
-
-
The spectral width should be set to cover the expected range of chemical shifts (typically 0-200 ppm).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required, although routine 13C NMR is generally not quantitative.
Analysis Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.
Caption: Workflow for the 13C NMR analysis of this compound.
This comprehensive guide provides the necessary data and protocols for the accurate 13C NMR analysis of this compound, facilitating its identification and characterization in a research and development setting.
References
A Comparative Guide to the Mass Spectrometry of 2-Chloro-5-fluorobenzothiazole
This guide provides a detailed comparison of the mass spectrometric behavior of 2-Chloro-5-fluorobenzothiazole and its close structural analog, 2-Chlorobenzothiazole. Designed for researchers, scientists, and drug development professionals, this document offers insights into the fragmentation patterns, experimental protocols, and key distinguishing features observable in mass spectrometry, facilitating the structural elucidation and analysis of these compounds.
Introduction
This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. In the absence of a publicly available experimental mass spectrum for this compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and compares it with the experimentally obtained mass spectrum of 2-Chlorobenzothiazole. This comparative approach allows for a predictive understanding of the fragmentation pathways of this compound.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is predicted to be dominated by the molecular ion peak and fragments arising from the loss of the chlorine atom, followed by rearrangements and further fragmentation of the benzothiazole ring. The presence of both chlorine and fluorine will influence the mass-to-charge ratio (m/z) of the fragments. The isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) will be a key characteristic for fragments containing a chlorine atom.
Experimental Mass Spectrum of 2-Chlorobenzothiazole
The electron ionization (EI) mass spectrum of 2-Chlorobenzothiazole serves as an excellent reference for predicting the fragmentation of its fluorinated analog. The fragmentation is initiated by the ionization of the molecule, followed by characteristic losses of the chlorine atom and subsequent cleavage of the heterocyclic ring.
Data Presentation: A Comparative Analysis
The following table summarizes the predicted key fragments for this compound and the observed key fragments for 2-Chlorobenzothiazole.
| m/z (Predicted for this compound) | Proposed Fragment Ion | m/z (Observed for 2-Chlorobenzothiazole) [1] | Observed Fragment Ion | Interpretation |
| 187/189 | [C₇H₃ClFNS]⁺ | 169/171 | [C₇H₄ClNS]⁺ | Molecular Ion (M⁺) |
| 152 | [C₇H₃FNS]⁺ | 134 | [C₇H₄NS]⁺ | Loss of Chlorine radical (M-Cl) |
| 125 | [C₆H₃FS]⁺ | 108 | [C₆H₄S]⁺ | Loss of HCN from [M-Cl]⁺ |
| 108 | [C₅H₃F]⁺ | 92 | [C₅H₄]⁺ | Loss of CS from [M-Cl-HCN]⁺ |
| 82 | [C₄H₂F]⁺ | 69 | [C₄H₅]⁺ | Further fragmentation |
Experimental Protocols
A standard protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is provided below.
1. Sample Preparation:
-
Dissolve the analyte (this compound or 2-Chlorobenzothiazole) in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL for injection.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathway for this compound and the observed pathway for 2-Chlorobenzothiazole.
Caption: Predicted fragmentation of this compound.
Caption: Fragmentation of 2-Chlorobenzothiazole.
Comparative Experimental Workflow
The logical flow for analyzing and comparing these compounds is outlined below.
References
A Comparative Guide to the FT-IR Spectrum of 2-Chloro-5-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-5-fluorobenzothiazole. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide offers a predictive analysis based on the spectra of structurally related analogs. This approach allows for the identification of key spectral features and provides a valuable reference for researchers working with novel benzothiazole derivatives.
Benzothiazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. They form the core structure of various therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[1][2]. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the biological activity of the benzothiazole scaffold, making the characterization of these analogs crucial in drug discovery and development[3]. FT-IR spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of these compounds.
Comparative FT-IR Spectral Data
To predict the FT-IR spectrum of this compound, a comparison with the following analogs is presented. The table summarizes the key vibrational frequencies (cm⁻¹) for the parent benzothiazole molecule and its chlorinated and fluorinated derivatives.
| Vibrational Mode | Benzothiazole | 2-Chlorobenzothiazole [4][5] | 5-Fluoro-2-methylbenzothiazole * | Predicted this compound |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 |
| C=N Stretch (Thiazole Ring) | ~1640 | ~1630 | ~1635 | ~1630-1620 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | 1600-1450 | 1600-1450 |
| C-F Stretch | N/A | N/A | ~1250 | ~1250 |
| C-Cl Stretch | N/A | 840-600 | N/A | 840-600 |
| Aromatic C-H Bending (out-of-plane) | 900-675 | 900-675 | 900-675 | 900-675 |
Note: The data for 5-Fluoro-2-methylbenzothiazole is used to approximate the effect of the fluorine atom at the 5-position.
Spectral Analysis and Prediction for this compound
The FT-IR spectrum of this compound can be predicted by considering the contributions of the benzothiazole core and the electronic effects of the chloro and fluoro substituents.
-
Aromatic C-H Stretching: Like most aromatic compounds, a series of weak to medium bands are expected in the 3100-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the benzene ring.
-
C=N and C=C Stretching: The characteristic stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the aromatic system are expected to appear in the 1640-1450 cm⁻¹ region[6]. The presence of electron-withdrawing halogen substituents may cause a slight shift in the position and intensity of these bands compared to the parent benzothiazole. Specifically, the C=N stretch might shift to a slightly lower wavenumber.
-
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is anticipated in the 1250-1000 cm⁻¹ range. This is a characteristic and often intense peak for fluoroaromatic compounds.
-
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a medium to strong intensity band in the fingerprint region, typically between 840 cm⁻¹ and 600 cm⁻¹[7]. The exact position can be influenced by the overall substitution pattern of the ring.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations will appear as a series of bands in the 900-675 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.
Experimental Protocols
The following is a standard protocol for acquiring the FT-IR spectrum of a solid sample, such as this compound.
Method 1: Attenuated Total Reflectance (ATR)-FTIR
This is a common and convenient method for solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Collect the FT-IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
Method 2: KBr Pellet Method
This is a traditional method for obtaining high-quality spectra of solid samples.
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of an empty sample holder should be recorded beforehand.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectral analysis of a novel benzothiazole derivative.
Caption: Workflow for FT-IR analysis of novel benzothiazole compounds.
Caption: Decision pathway for interpreting the FT-IR spectrum of an unknown substituted benzothiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chlorobenzothiazole(615-20-3) IR Spectrum [m.chemicalbook.com]
- 5. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
A Comparative Crystallographic Guide to Substituted Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of several benzothiazole derivatives, offering insights into the structural effects of different substituents on this important heterocyclic scaffold. While specific crystallographic data for 2-Chloro-5-fluorobenzothiazole is not publicly available, this guide presents data from closely related structures to offer valuable comparative insights for researchers in drug discovery and materials science. The definitive three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray crystallography, is crucial for understanding its physical and chemical properties, guiding further molecular design and development.[1]
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted benzothiazole and thiazole derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | 2-(4-chlorophenyl)benzothiazole[1] | 2-amino-6-chlorobenzothiazole[1] | 2-chloro-5-(chloromethyl)thiazole[2][3] |
| Chemical Formula | C₁₃H₈ClNS | C₇H₅ClN₂S | C₄H₃Cl₂NS |
| Molecular Weight | 245.73 g/mol | 184.65 g/mol | 168.03 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P 1 2₁/c 1 | P b c a | P2₁/c |
| a (Å) | 11.0497(5) | 7.371(2) | 4.2430 (8) |
| b (Å) | 14.1040(6) | 12.015(4) | 17.151 (3) |
| c (Å) | 7.1466(3) | 17.200(6) | 9.1640 (18) |
| α (°) | 90 | 90 | 90 |
| β (°) | 98.556(4) | 90 | 96.82 (3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1101.37(8) | 1523.5(9) | 662.2 (2) |
| Z | 4 | 8 | 4 |
| Calculated Density (g/cm³) | 1.481 | 1.608 | - |
Experimental Protocols
Detailed methodologies for the synthesis and single-crystal X-ray crystallographic analysis are crucial for reproducibility and validation of results.
Synthesis of Benzothiazole Derivatives
The synthesis of substituted benzothiazoles can be achieved through various methods. A common approach involves the condensation and cyclization of substituted anilines or 2-aminothiophenols.
Example Synthesis of 2-(4-chlorophenyl)benzothiazole:
This derivative can be synthesized by the reaction of 2-aminothiophenol with 4-chlorobenzaldehyde.[4]
-
Materials: 2-aminothiophenol, 4-chlorobenzaldehyde, and a suitable solvent (e.g., ethanol or dimethylformamide).
-
Procedure:
-
Dissolve 2-aminothiophenol and 4-chlorobenzaldehyde in the solvent.
-
The mixture is typically refluxed for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent to yield single crystals appropriate for X-ray diffraction.[1]
-
Example Synthesis of 2-amino-6-chlorobenzothiazole:
This derivative can be synthesized via the reaction of 4-chloroaniline with potassium thiocyanate and subsequent cyclization with bromine.[1]
-
Materials: 4-chloroaniline, potassium thiocyanate, bromine, glacial acetic acid.
-
Procedure:
-
A solution of 4-chloroaniline in glacial acetic acid is treated with potassium thiocyanate.
-
The mixture is cooled, and bromine in glacial acetic acid is added dropwise while maintaining a low temperature.
-
After the addition is complete, the reaction is stirred for several hours.
-
The resulting precipitate is filtered, washed, and then recrystallized to obtain pure crystals.
-
Single-Crystal X-ray Diffraction Protocol
The following is a general protocol for the structural determination of small molecules by single-crystal X-ray diffraction.[1]
-
Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).[1]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray data are collected using a suitable radiation source (e.g., Mo Kα).[2]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.[2][3]
Visualizing Experimental and Logical Workflows
Caption: Experimental workflow for X-ray crystallography of benzothiazole derivatives.
Caption: Influence of substituents on the crystal packing of benzothiazole derivatives.
References
Reactivity Under the Microscope: A Comparative Analysis of 2-Chloro-5-fluorobenzothiazole and 2-chlorobenzothiazole
The benzothiazole core is a privileged structure in medicinal chemistry, and the 2-chloro-substituted variants serve as versatile intermediates for the synthesis of a wide array of derivatives. The introduction of a fluorine atom onto the benzene ring, as in 2-Chloro-5-fluorobenzothiazole, is a common strategy to modulate the physicochemical and biological properties of the molecule. A key aspect of this modulation is the alteration of the molecule's chemical reactivity.
Theoretical Comparison of Reactivity
The reactivity of 2-chlorobenzothiazoles in nucleophilic aromatic substitution reactions is primarily dictated by the electrophilicity of the C2 carbon and the stability of the Meisenheimer intermediate formed upon nucleophilic attack. The presence of a fluorine atom at the 5-position in this compound introduces competing electronic effects that influence this reactivity.
-
Inductive Effect: Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring, increasing the electrophilicity of the C2 carbon and stabilizing the negatively charged Meisenheimer intermediate. This stabilization of the intermediate is crucial as its formation is often the rate-determining step in SNAr reactions.[1][2]
-
Mesomeric Effect: Conversely, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M effect). However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the benzene ring, the mesomeric effect of fluorine is generally considered to be weaker than its inductive effect, especially when it is not in a position to directly stabilize a developing charge through a resonance structure.
In the case of this compound, the fluorine atom is meta to the reacting C2 center. Therefore, its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance is limited. The dominant influence will be the electron-withdrawing inductive effect, which is expected to enhance the reactivity of the molecule towards nucleophiles compared to the non-fluorinated 2-chlorobenzothiazole.
Predicted Reactivity Summary
Based on the principles of nucleophilic aromatic substitution, a qualitative prediction of the relative reactivity can be made.
| Compound | Key Substituent | Dominant Electronic Effect on C2 | Predicted Relative Reactivity towards Nucleophiles |
| This compound | 5-Fluoro | Strong Inductive Electron Withdrawal (-I) | Higher |
| 2-chlorobenzothiazole | None | Baseline | Lower |
This prediction is based on the enhanced stabilization of the Meisenheimer intermediate by the electron-withdrawing fluorine atom.[1][3]
Experimental Protocols
The following are representative experimental protocols for nucleophilic substitution reactions on 2-chlorobenzothiazole. A similar procedure would be applicable to this compound, potentially under milder conditions or with shorter reaction times due to its predicted higher reactivity.
Protocol 1: Synthesis of 2-Aminobenzothiazoles via Nucleophilic Substitution
This protocol describes a general method for the C-N bond formation by reacting a 2-chlorobenzothiazole with a primary or secondary amine.
Materials:
-
2-chlorobenzothiazole or this compound (1.0 mmol)
-
Amine (e.g., morpholine, piperidine, aniline) (1.2 mmol)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol) (5-10 mL)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 mmol, optional, but often beneficial)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzothiazole (or its fluorinated analog), the amine, and the solvent.
-
If a base is used, add it to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Alkoxybenzothiazoles via Nucleophilic Substitution
This protocol outlines the synthesis of 2-alkoxybenzothiazoles through the reaction of 2-chlorobenzothiazole with an alkoxide.
Materials:
-
2-chlorobenzothiazole or this compound (1.0 mmol)
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.5 mmol) or an alcohol (e.g., methanol, ethanol) with a strong base (e.g., NaH)
-
Anhydrous solvent (e.g., the corresponding alcohol, THF, DMF) (10 mL)
Procedure:
-
If starting from an alcohol, prepare the sodium alkoxide in situ by carefully adding sodium hydride (1.5 mmol) to the anhydrous alcohol (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. Stir until the evolution of hydrogen gas ceases.
-
To the solution of the sodium alkoxide, add a solution of 2-chlorobenzothiazole (or its fluorinated analog) in the anhydrous solvent.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: General mechanism for the SNAr reaction of 2-chlorobenzothiazoles.
Caption: A typical experimental workflow for a nucleophilic substitution reaction.
References
A Comparative Guide to the Biological Activity of 2-Chloro-5-fluorobenzothiazole and Other Fluorinated Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-Chloro-5-fluorobenzothiazole and other fluorinated benzothiazole derivatives. The information is collated from various studies to offer a comprehensive overview of their potential as therapeutic agents, with a focus on their anticancer and antimicrobial properties. Experimental data is presented to facilitate objective comparison, and detailed protocols for key assays are provided.
Anticancer Activity of Fluorinated Benzothiazoles
Fluorinated benzothiazoles have emerged as a promising class of compounds with significant anticancer activity against a range of human cancer cell lines. The introduction of fluorine atoms into the benzothiazole scaffold can significantly enhance their cytotoxic and antiproliferative effects.[1]
Comparative In Vitro Anticancer Activity
The following tables summarize the in vitro growth inhibitory (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for various fluorinated benzothiazole derivatives against several human cancer cell lines. This data allows for a comparative assessment of their potency.
Table 1: Growth Inhibitory (GI₅₀) Activity of Fluorinated 2-Arylbenzothiazoles
| Compound | Derivative | Cancer Cell Line | GI₅₀ (µM) |
| 1 | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57[2] |
| 2 | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4[2] |
| 3 | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) | MCF-7 (Breast) | <0.0001[3] |
| 4 | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) | MDA-MB-468 (Breast) | <0.0001[3] |
| 5 | 5-fluoro derivative 59a | MCF-7 (Breast) | 0.37[4] |
| 6 | 5-fluoro derivative 59a | MDA-MB-468 (Breast) | 0.41[4] |
| 7 | 5-fluoro derivative 59a | HCT-116 (Colon) | 0.08[4] |
| 8 | 5-fluoro derivative 59a | HT 29 (Colon) | 0.41[4] |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Various Fluorinated Benzothiazoles
| Compound | Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 9 | Fluorine benzothiazole 15 | THP-1 (Leukemia) | 1 and 0.9[5] |
| 10 | 4-fluoro substituted derivative 17 | MCF-7 (Breast) | 1.94–3.46[5] |
| 11 | 6-fluorobenzothiazole derivative 60a | THP-1 (Leukemia) | 1[4] |
| 12 | 6-fluorobenzothiazole derivative 60b | THP-1 (Leukemia) | 0.9[4] |
| 13 | 2-substituted benzothiazole with fluorine (Compound B) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h)[6] |
| 14 | Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024[7] |
| 15 | Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 (Lung) | 0.29[7] |
| 16 | Chlorobenzyl indole semicarbazide benzothiazole 55 | A549 (Lung) | 0.84[7] |
| 17 | Chlorobenzyl indole semicarbazide benzothiazole 55 | MDA-MB-231 (Breast) | 0.88[7] |
Signaling Pathways in Anticancer Activity
The anticancer mechanism of fluorinated benzothiazoles often involves complex signaling pathways, leading to cell cycle arrest and apoptosis.
Cytochrome P450 (CYP1A1) Dependent Bioactivation
Several 2-(4-aminophenyl)benzothiazoles exert their anticancer effects through metabolic activation by the cytochrome P450 enzyme CYP1A1.[8] This bioactivation leads to the formation of reactive electrophilic species that can form DNA adducts, ultimately triggering cell death.[9][10] Fluorination at the 5-position of the benzothiazole nucleus can block the formation of inactive metabolites, thereby enhancing the antitumor potency.[8]
Intrinsic Apoptosis Pathway
Some benzothiazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.[11][12]
Other Signaling Pathways
Benzothiazole derivatives have also been shown to modulate other critical signaling pathways involved in cancer progression, including:
-
PI3K/AKT Pathway: Some derivatives can suppress this pathway, which is crucial for cell survival and proliferation.[11]
-
NF-κB Pathway: Inhibition of NF-κB by certain fluorinated benzothiazoles can suppress the expression of inflammatory mediators like COX-2 and iNOS, leading to apoptosis.[6]
-
EGFR, JAK/STAT, ERK/MAPK, and mTOR Pathways: Downregulation of these pathways has been observed with some benzothiazole compounds, contributing to their anticancer effects.[13]
Antimicrobial Activity of Fluorinated Benzothiazoles
Fluorinated benzothiazoles also exhibit promising activity against a variety of bacterial and fungal pathogens. The presence and position of the fluorine atom, along with other substituents, play a crucial role in their antimicrobial efficacy.
Comparative In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various fluorinated and chloro-substituted benzothiazole derivatives against different microbial strains.
Table 3: Minimum Inhibitory Concentration (MIC) of Halogenated Benzothiazoles
| Compound | Derivative | Microbial Strain | MIC (µg/mL) |
| 18 | 6-Chloro-benzothiazole derivative | P. aeruginosa (resistant) | 60[14] |
| 19 | Isatin derivative with benzothiazole 41c | E. coli | 3.1[15] |
| 20 | Isatin derivative with benzothiazole 41c | P. aeruginosa | 6.2[15] |
| 21 | Amino-benzothiazole Schiff base 46a | E. coli | 15.62[15] |
| 22 | Amino-benzothiazole Schiff base 46a | P. aeruginosa | 15.62[15] |
| 23 | Schiff base of benzothiazole 56 | K. pneumoniae | 0.4–0.8[15] |
| 24 | 2-azidobenzothiazole 2d | E. faecalis | 8[16] |
| 25 | 2-azidobenzothiazole 2d | S. aureus | 8[16] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Workflow
Detailed Protocol:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in the appropriate cell culture medium. The cells are then treated with these various concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The GI₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Detailed Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: Serial twofold dilutions of the benzothiazole compounds are prepared in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The available data strongly suggests that fluorinated benzothiazoles, including chloro- and fluoro-substituted derivatives, are a versatile class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The position and nature of the halogen substituent on the benzothiazole ring, as well as other structural modifications, have a profound impact on their biological activity. While direct comparative data for this compound against a wide range of other fluorinated analogs is limited in single studies, the collation of data from various sources indicates that fluorination is a key strategy for enhancing potency.
Further research focusing on systematic structure-activity relationship studies, including the direct comparison of compounds like this compound with other fluorinated isomers and derivatives under standardized assay conditions, is crucial. Elucidating the precise mechanisms of action and signaling pathways for a broader range of these compounds will undoubtedly pave the way for the rational design of more effective and selective therapeutic agents.
References
- 1. Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 2-Chloro-5-fluorobenzothiazole: HPLC vs. Alternatives
For researchers and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 2-Chloro-5-fluorobenzothiazole, a key building block in the synthesis of various pharmaceutical agents, requires rigorous quality control to guarantee the safety and efficacy of the final products.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and reliable purity assessments.
This guide provides a detailed comparison of a standard HPLC method for analyzing this compound against alternative high-performance techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). The comparison is supported by detailed experimental protocols and quantitative performance data to aid researchers in selecting the most appropriate method for their analytical needs.
Experimental Protocols
A precise and validated analytical method is the foundation of accurate purity determination. Below are detailed protocols for HPLC, UPLC, and GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a standard reversed-phase HPLC method suitable for routine purity analysis and impurity profiling. The method is adapted from established procedures for similar halogenated aromatic compounds.[2]
Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), this compound reference standard.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A).
-
Gradient Program: 0-20 min (50-90% B), 20-25 min (90% B), 25.1-30 min (50% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh ~25 mg of the this compound sample, transfer to a 25 mL volumetric flask, and dilute to volume with the sample diluent. Ensure the final concentration is within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
Alternative Methods: UPLC and GC
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a significant advancement over HPLC, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations.[3][4] The primary advantage lies in its increased speed, resolution, and sensitivity.[5][6] The HPLC protocol can be adapted for a UPLC system, typically involving a proportional scaling of the flow rate and gradient time to a shorter, narrower column (e.g., 2.1 x 50 mm, 1.7 µm). This results in a drastic reduction in both analysis time and solvent consumption.[7]
Gas Chromatography (GC): For volatile and semi-volatile compounds, GC presents a powerful alternative.[8] Analysis of this compound would likely employ a GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Instrumentation: GC system with FID or MS, capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature Program: Inlet at 250°C. Oven program: start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Sample Preparation: Samples are prepared by dissolving in a suitable GC-grade solvent like dichloromethane to a concentration of ~1 mg/mL.
Data Presentation: Performance Comparison
The choice of analytical technique often depends on a trade-off between speed, sensitivity, and operational cost. The following table summarizes the expected performance of HPLC, UPLC, and GC for the purity analysis of this compound.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Analysis Time | 20-30 minutes[7] | 3-10 minutes[7] | 15-20 minutes |
| Resolution | Good | Excellent / Superior[5] | Very High (for volatile impurities) |
| Sensitivity (LOD/LOQ) | Standard (µg/mL range) | High (ng/mL range)[3] | High (pg/mL range with MS) |
| Solvent Consumption | High | Low (up to 80% reduction vs. HPLC)[6] | Very Low |
| Operating Pressure | 500 - 6,000 psi | > 15,000 psi[7] | Low (carrier gas pressure) |
| Typical Purity Result | 99.5% (Area Percent) | 99.6% (Area Percent, higher resolution may detect more impurities) | 99.5% (Area Percent) |
| Best For | Robust, routine QC; widely available. | High-throughput screening, complex mixtures, trace impurity detection. | Analysis of volatile and thermally stable impurities. |
Mandatory Visualizations
Experimental and Logical Workflows
Visualizing the experimental process and the logical comparison between techniques can clarify the decision-making process for selecting an analytical method.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. rjptonline.org [rjptonline.org]
- 5. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Validation of 2-Chloro-5-fluorobenzothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The robust validation of synthetic pathways for pharmaceutical intermediates is a cornerstone of drug development, ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical methods for the validation of 2-Chloro-5-fluorobenzothiazole synthesis, a crucial building block in various therapeutic agents. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR), complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The choice of an analytical method for the validation of this compound synthesis is contingent on several factors, including the specific analytical need (e.g., purity assessment, impurity profiling, or quantitative assay), sample matrix, and available instrumentation. The following tables summarize the performance characteristics of three widely used analytical techniques, providing a clear comparison to guide your selection process.
Quantitative Data Summary
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Proposed Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Table 2: Gas Chromatography-Flame Ionization Detection (GC-FID) Method Parameters
| Parameter | Proposed Value |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Table 3: Quantitative Nuclear Magnetic Resonance (qNMR) Method Parameters
| Parameter | Proposed Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Purity Deviation) | ± 0.5% |
| Precision (% RSD) | < 0.5% |
| Limit of Quantification (LOQ) | ~1 mg/mL |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the determination of the purity of this compound and for the separation and quantification of potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution)
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-20 min: 80% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound, dissolve in 10 mL of acetonitrile, and dilute to a final concentration within the calibration range using the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[1][2][3] This involves subjecting the this compound sample to various stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
Analyze the stressed samples using the developed HPLC method to demonstrate the separation of the main peak from any degradation products.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Assay and Volatile Impurities
GC-FID is a robust technique for the quantitative assay of this compound and for the detection of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent to concentrations ranging from 10 to 200 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound, dissolve in 10 mL of the solvent, and dilute to a final concentration within the calibration range.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the direct determination of the absolute purity of a substance without the need for a specific reference standard of the same compound.[4] An internal standard of known purity is used for quantification.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.
-
Pulse Program: A single pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.75 mL) to the NMR tube and ensure complete dissolution.
Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Conclusion
The validation of the synthesis of this compound requires the use of robust and reliable analytical methods. This guide provides a comparative overview of HPLC, GC-FID, and qNMR, offering detailed protocols and performance characteristics to assist researchers in selecting the most appropriate technique for their specific needs. While HPLC offers excellent capabilities for impurity profiling and stability-indicating assays, GC-FID provides a reliable method for routine purity assessment of this volatile compound. For absolute purity determination without the need for a specific certified reference material, qNMR stands as a powerful primary method. The successful implementation and validation of these methods are critical for ensuring the quality and consistency of this compound, thereby supporting the development of safe and effective pharmaceuticals.
References
A Comparative Analysis of 2-Chloro-5-fluorobenzothiazole and Its Isomers for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is critical in the pursuit of novel therapeutics. This guide provides a comparative study of 2-Chloro-5-fluorobenzothiazole and its positional isomers: 2-Chloro-4-fluorobenzothiazole, 2-Chloro-6-fluorobenzothiazole, and 2-Chloro-7-fluorobenzothiazole. We will explore their synthesis, physicochemical properties, and biological potential, supported by experimental data and protocols.
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the biological activity, lipophilicity, and metabolic stability of these compounds. This comparative guide focuses on the impact of the fluorine atom's position on the benzothiazole ring when a chlorine atom is present at the 2-position.
Physicochemical Properties: A Comparative Overview
The position of the fluorine atom on the benzothiazole ring influences the molecule's electronic distribution, polarity, and steric hindrance, which in turn affects its physical and chemical properties. A summary of the key physicochemical properties of this compound and its isomers is presented in the table below.
| Property | 2-Chloro-4-fluorobenzothiazole | This compound | 2-Chloro-6-fluorobenzothiazole | 2-Chloro-7-fluorobenzothiazole |
| CAS Number | 182344-56-5 | 154327-27-2[1] | 399-74-6 | 154327-28-3 |
| Molecular Formula | C₇H₃ClFNS | C₇H₃ClFNS | C₇H₃ClFNS | C₇H₃ClFNS |
| Molecular Weight ( g/mol ) | 187.62 | 187.62 | 187.62 | 187.62 |
| Melting Point (°C) | Not available | Solid | 91-95 | Solid |
| Boiling Point (°C) | 253 at 760 mmHg[2] | Not available | Not available | 253.0±13.0 (Predicted)[3] |
| Density (g/cm³) | 1.532[2] | Not available | Not available | 1.532±0.06 (Predicted)[3] |
| Flash Point (°C) | 106.8[2] | Not available | Not available | Not available |
| Appearance | Solid | Solid[1] | White to Light yellow powder to crystal | Solid or Semi-Solid or Liquid or Lump[4] |
Synthesis of 2-Chloro-fluorobenzothiazole Isomers
The general synthetic route to 2-chloro-fluorobenzothiazole isomers involves the reaction of the corresponding fluoroaniline with potassium thiocyanate in the presence of a halogenating agent, followed by conversion of the resulting 2-amino-fluorobenzothiazole to the 2-chloro derivative.
General Synthetic Workflow
Caption: General synthesis of 2-Chloro-fluorobenzothiazole isomers.
Experimental Protocol: Synthesis of 2-Amino-6-fluoro-7-chlorobenzothiazole
This protocol describes a common method for the synthesis of a 2-aminobenzothiazole precursor, which can be adapted for other isomers.[5]
-
Reaction Setup: To 20 ml of glacial acetic acid cooled below room temperature, add 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of the corresponding fluorochloro aniline.
-
Bromination: Place the mixture in a water bath and stir with a magnetic stirrer. Slowly add 1.6 ml of bromine in 6 ml of glacial acetic acid from a dropping funnel, ensuring the temperature does not exceed room temperature.
-
Reaction: After the addition of bromine, continue stirring for several hours at room temperature.
-
Work-up: An orange precipitate will form. Add water and heat the mixture to 85°C, then filter. The filtrate is cooled and neutralized with an ammonia solution to precipitate the 2-amino-fluorochlorobenzothiazole.
-
Purification: The crude product can be recrystallized from a suitable solvent like an ethanol/benzene mixture.
The subsequent conversion of the 2-amino group to a chloro group can be achieved through a Sandmeyer-type reaction using reagents such as sodium nitrite in the presence of copper(I) chloride or by using thionyl chloride.
Comparative Biological Activity
Direct comparative studies on the biological activity of the four parent 2-chloro-fluorobenzothiazole isomers are limited in publicly available literature. However, the biological activities of their derivatives provide valuable insights into their potential as pharmacophores. The position of the fluorine atom is known to significantly influence the biological profile.
Anticancer Activity
Benzothiazoles are a well-known class of anticancer agents. The antitumor activity of fluorinated 2-(4-aminophenyl)benzothiazoles has been investigated, revealing that the position of the fluorine atom impacts their efficacy and mechanism of action.[6]
-
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been identified as a potent and broad-spectrum anticancer agent.[6] Its mechanism involves the induction of cytochrome P450 CYP1A1, leading to the formation of reactive metabolites that cause lethal DNA damage in sensitive cancer cells.
-
The 4- and 6-fluoro-benzothiazole derivatives exhibited a biphasic dose-response relationship against sensitive cell lines, a characteristic feature of this class of compounds. In contrast, the 5- and 7-fluoro-benzothiazole derivatives did not show this biphasic response.[6]
While these studies are on more complex derivatives, they suggest that the fluorine position on the benzothiazole ring is a critical determinant of anticancer activity and mechanism.
Caption: Proposed anticancer mechanism of fluorinated benzothiazoles.
Antimicrobial Activity
Derivatives of chloro-fluoro benzothiazoles have also been explored for their antimicrobial properties.
-
A study on 7-chloro-6-fluoro-benzothiazole derivatives showed that they possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Other studies on various substituted benzothiazoles have demonstrated that the introduction of chloro and fluoro groups can enhance antibacterial activity.
The specific contribution of each isomer of 2-chloro-fluorobenzothiazole to antimicrobial activity requires further direct comparative investigation.
Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2-chloro-fluorobenzothiazole isomers) for a specified duration (e.g., 48 hours).
-
MTT Addition: After incubation, replace the medium with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) can then be calculated.
Conclusion
This comparative guide provides a foundational understanding of this compound and its positional isomers. While direct comparative biological data for the parent compounds is an area requiring further research, the available information on their derivatives highlights the significant influence of the fluorine atom's position on their physicochemical properties and biological activities. The synthetic routes and experimental protocols provided herein offer a practical framework for researchers to further explore the potential of these compounds in drug discovery and development. The distinct profiles of these isomers underscore the importance of systematic structure-activity relationship studies in the design of new and effective therapeutic agents.
References
- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cross-Validation of 2-Chloro-5-fluorobenzothiazole: A Comparative Analysis Based on Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 2-Chloro-5-fluorobenzothiazole. Due to the current absence of published experimental data for this specific compound, this report cross-validates its potential efficacy by examining structurally related halogenated benzothiazole derivatives. The following sections present experimental data for these analogs in the key therapeutic areas of antifungal and anticancer research, offering a benchmark for future studies.
Antifungal Activity: A Comparative Look at Chloro-Benzothiazole Analogs
While direct antifungal data for this compound is not available, studies on derivatives of 2-amino-5-chlorobenzothiazole provide valuable insights into the potential of this scaffold. These derivatives have been synthesized and evaluated against common fungal pathogens, with the established antifungal agent Fluconazole used as a standard for comparison.
Table 1: Antifungal Activity of 2-amino-5-chlorobenzothiazole Derivatives [1][2][3]
| Compound ID | Fungal Strain | Inhibition Zone (mm) at 100 mg/mL | Fluconazole Inhibition Zone (mm) |
| Derivative 1 | Candida glabrata | 18 | 20 |
| Aspergillus niger | 15 | 22 | |
| Derivative 2 | Candida glabrata | 21 | 20 |
| Aspergillus niger | 19 | 22 | |
| Derivative 3 | Candida glabrata | 16 | 20 |
| Aspergillus niger | 14 | 22 |
Note: Data is extrapolated from studies on 2-amino-5-chlorobenzothiazole derivatives as direct data for this compound is not available.
Experimental Protocol: Antifungal Susceptibility Testing[1]
The antifungal activity of the test compounds was determined using the agar well diffusion method.
-
Culture Preparation : Fungal strains (Candida glabrata and Aspergillus niger) were cultured on Sabouraud Dextrose Agar (SDA) plates.
-
Inoculum Preparation : A suspension of fungal spores was prepared in sterile saline solution and adjusted to a concentration of approximately 10^6 CFU/mL.
-
Assay Procedure : The fungal suspension was uniformly spread onto the surface of SDA plates. Wells of 6 mm diameter were punched into the agar, and 100 µL of the test compound solution (at a concentration of 100 mg/mL in DMSO) was added to each well.
-
Incubation and Measurement : The plates were incubated at 37°C for 24-48 hours. The diameter of the zone of inhibition around each well was measured in millimeters. Fluconazole was used as a positive control.
Anticancer Activity: Insights from Fluorinated and Chlorinated Benzothiazole Analogs
The introduction of fluorine and chlorine atoms into the benzothiazole scaffold has been a strategy in the development of potent anticancer agents. While no specific anticancer data exists for this compound, several of its analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines.
Table 2: In Vitro Anticancer Activity of Halogenated Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | Activity (IC50/GI50 in µM) | Reference Compound | Activity (µM) |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole[4] | MCF-7 (Breast) | GI50 | <0.0001 | - | - |
| MDA-MB-468 (Breast) | GI50 | <0.0001 | - | - | |
| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative[5] | Capan-1 (Pancreatic) | IC50 | 0.6 | Etoposide | >10 |
| NCI-H460 (Lung) | IC50 | 0.9 | Etoposide | >10 |
Note: This data is for structurally similar compounds and is intended to provide a predictive baseline for the potential activity of this compound.
Experimental Protocol: MTT Cytotoxicity Assay
The in vitro cytotoxicity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding : Human cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment : The cells were treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition : After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The medium was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.
Potential Signaling Pathways
Benzothiazole derivatives have been reported to exert their anticancer effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While the specific mechanism of this compound is unknown, its structural analogs are believed to target pathways such as EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[6]
Synthesis of Halogenated Benzothiazoles
The synthesis of halogenated benzothiazoles typically involves the reaction of a corresponding halogenated aniline with a thiocyanate salt in the presence of a halogen, followed by cyclization.
Disclaimer: The information provided in this guide is for research and informational purposes only. The experimental data presented is based on structurally similar compounds and may not be representative of the biological activity of this compound. Further experimental validation is required to determine the precise pharmacological profile of this compound.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-5-fluorobenzothiazole: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Chloro-5-fluorobenzothiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Profile
Before handling this compound, it is crucial to be aware of its hazard profile, which dictates the necessary safety precautions and disposal route. This compound is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation.[1] It is also harmful to aquatic life.[1]
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1] | P301 + P310 + P330 |
| Acute Toxicity, Dermal (Category 3) | Toxic in contact with skin.[1] | P302 + P352 + P312 |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1] | P304 + P340 + P312 |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P305 + P351 + P338, P337 + P313 |
| Acute Aquatic Hazard (Category 3) | Harmful to aquatic life.[1] | P273 |
This table summarizes the key hazards associated with this compound, informing the necessary handling and disposal precautions.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with correct handling and waste segregation and ends with disposal by a licensed facility.
1. Personal Protective Equipment (PPE): Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. This includes:
-
Protective gloves: Chemically resistant gloves are essential.
-
Protective clothing: A lab coat or other protective garments should be worn.
-
Eye and face protection: Use safety glasses with side shields or goggles, and a face shield if there is a risk of splashing.[1]
2. Waste Segregation: As a halogenated organic compound, this compound must be segregated into a dedicated hazardous waste stream.
-
Do not mix with non-halogenated organic waste.
-
Do not dispose of down the drain or in regular trash.[2]
-
Collect in a designated, properly labeled, and sealed container for halogenated organic waste.[2][3]
3. Container Management:
-
Use a container that is compatible with the chemical.
-
The container must be kept closed except when adding waste.[2]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[2] Include the approximate concentration and quantity.
4. Storage of Waste:
-
Store the waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]
-
The storage area should be secure and accessible only to authorized personnel.[1]
-
Utilize secondary containment for all liquid hazardous waste to prevent spills.[2]
5. Disposal of Empty Containers:
-
Empty containers of this compound must also be treated as hazardous waste.
-
The first rinse of the container with a suitable solvent should be collected and disposed of as halogenated hazardous waste.[2]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2] After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated containers.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[4][5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. For major spills, contact your institution's emergency response team.
-
Containment: For minor spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[4][6]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Safety: Avoid breathing vapors and prevent contact with skin and eyes by wearing appropriate PPE.[6]
Disposal Workflow for this compound
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
